molecular formula C18H20N2O B134313 7-Benzyloxygramine CAS No. 94067-27-3

7-Benzyloxygramine

カタログ番号: B134313
CAS番号: 94067-27-3
分子量: 280.4 g/mol
InChIキー: SUZMCIRGERDWMV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Benzyloxygramine is a significant chemical intermediate in advanced pharmaceutical and biochemical research, serving as a versatile building block for the synthesis of more complex molecules. Its primary research value lies in its application as a key precursor in the development of potential medications that target neurological disorders. Researchers utilize this compound in studies aimed at exploring and understanding various neurotransmitter systems, which helps to elucidate the mechanisms of action for certain neuroactive drugs. Furthermore, this compound finds application in organic synthesis for creating novel tryptophan derivatives and is investigated for its potential to enhance the solubility and bioavailability of active pharmaceutical ingredients in drug formulation studies. It is also employed as a standard in analytical chemistry to ensure quality control during the development of related pharmacologically active compounds. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N,N-dimethyl-1-(7-phenylmethoxy-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-16(15)9-6-10-17(18)21-13-14-7-4-3-5-8-14/h3-11,19H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZMCIRGERDWMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=CC=C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293836
Record name 7-Benzyloxygramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94067-27-3
Record name 94067-27-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92544
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Benzyloxygramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Benzyloxygramine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Synthesis of 7-Benzyloxygramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyloxygramine, a derivative of the naturally occurring indole alkaloid gramine, is a valuable building block in medicinal chemistry and drug discovery. Its structure serves as a versatile scaffold for the synthesis of a wide range of biologically active compounds. This technical guide provides an in-depth overview of the discovery and historical synthesis of this compound, with a focus on the well-established Mannich reaction, a cornerstone of its production. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in their synthetic endeavors.

While the precise initial discovery of this compound is not extensively documented in readily available literature, its synthesis is intrinsically linked to the broader history of gramine and its derivatives. Gramine was first isolated in 1935, and the Mannich reaction has since become the classical and most widely employed method for the synthesis of gramine and its analogues. This guide will focus on a well-documented, modern adaptation of this historical method.

Synthetic Pathway Overview

The primary and most historically significant route to this compound is through the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on an active hydrogen-containing compound, in this case, the C3 position of the indole ring of 7-benzyloxyindole. The reagents for this one-pot synthesis are 7-benzyloxyindole, formaldehyde, and dimethylamine.

Below is a diagram illustrating the overall synthetic workflow for the preparation of this compound, which includes the synthesis of the precursor 7-benzyloxyindole from 2-methyl-3-nitrophenol.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_mannich Mannich Reaction 2-methyl-3-nitrophenol 2-methyl-3-nitrophenol 6-Benzyloxy-2-nitrotoluene 6-Benzyloxy-2-nitrotoluene 2-methyl-3-nitrophenol->6-Benzyloxy-2-nitrotoluene Benzyl Chloride, K2CO3, DMF 7-Benzyloxyindole 7-Benzyloxyindole 6-Benzyloxy-2-nitrotoluene->7-Benzyloxyindole 1. N,N-dimethylformamide dimethyl acetal, pyrrolidine 2. Raney Nickel, Hydrazine Reagents 7-Benzyloxyindole->Reagents This compound This compound Reagents->this compound Acetic Acid, Water, 0°C to RT Formaldehyde Formaldehyde Formaldehyde->Reagents Dimethylamine Dimethylamine Dimethylamine->Reagents

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative synthesis of this compound via the Mannich reaction, based on documented procedures.

ParameterValueReference
Starting Material 7-Benzyloxyindole[1]
Reagents Formaldehyde (37% aq.), Dimethylamine (40% aq.), Acetic Acid[1]
Solvent Water[1]
Reaction Temperature 0°C to Room Temperature[1]
Reaction Time 3.5 hours[1]
Yield 80%[1]
Purity ≥ 95-99% (by titration)
Melting Point 143-147 °C

Experimental Protocols

Synthesis of 7-Benzyloxyindole (Precursor)

A common historical method for the synthesis of substituted indoles is the Leimgruber-Batcho indole synthesis. A detailed procedure for a related compound, 4-benzyloxyindole, provides a representative workflow. The synthesis of 7-benzyloxyindole follows a similar multi-step process starting from a substituted nitrotoluene.

Step 1: Benzylation of 2-methyl-3-nitrophenol A mixture of 2-methyl-3-nitrophenol, benzyl chloride, and anhydrous potassium carbonate in dimethylformamide (DMF) is heated to produce 6-benzyloxy-2-nitrotoluene.

Step 2: Formation of the Enamine The resulting 6-benzyloxy-2-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal and pyrrolidine to form the corresponding enamine.

Step 3: Reductive Cyclization The enamine is then subjected to reductive cyclization using a reducing agent such as Raney nickel and hydrazine hydrate to yield 7-benzyloxyindole.

Synthesis of this compound via Mannich Reaction

The following protocol is a well-documented method for the synthesis of this compound.[1]

Materials:

  • 7-(Benzyloxy)-1H-indole (14.2 g, 63.6 mmol)

  • 40% aqueous dimethylamine solution (7.88 g, 69.9 mmol)

  • 37% aqueous formaldehyde solution (5.92 g, 72.9 mmol)

  • Acetic acid (70 mL)

  • Water

  • Diethyl ether

  • 3N aqueous sodium hydroxide solution

  • Chloroform

  • Saturated brine

  • Anhydrous potassium carbonate

  • Ethyl acetate

  • n-Hexane

Procedure:

  • To a solution of a 40% aqueous dimethylamine solution (7.88 g, 69.9 mmol) and a 37% aqueous formaldehyde solution (5.92 g, 72.9 mmol) in acetic acid (70 mL), add 7-(benzyloxy)-1H-indole (14.2 g, 63.6 mmol) at 0°C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 3.5 hours.

  • Add water to the reaction solution and wash the mixture with diethyl ether.

  • Adjust the pH of the aqueous layer to 12 with a 3N aqueous sodium hydroxide solution.

  • Extract the mixture with chloroform.

  • Wash the organic layer with a saturated brine and dry over anhydrous potassium carbonate.

  • Evaporate the solvent.

  • Dissolve the obtained crude product in ethyl acetate (100 mL) and crystallize from n-hexane (100 mL).

  • Collect the resulting crystals by filtration to give N-((7-benzyloxy)-1H-indol-3-yl)methyl)-N,N-dimethylamine (14.3 g, 50.9 mmol, 80% yield).

Reaction Mechanism: The Mannich Reaction

The synthesis of this compound proceeds via the Mannich reaction, a classic example of nucleophilic addition to an iminium ion. The key steps are outlined below.

Mannich_Mechanism cluster_iminium Iminium Ion Formation cluster_addition Nucleophilic Addition Formaldehyde Formaldehyde Iminium_Ion Eschenmoser's Salt (Iminium Ion) Formaldehyde->Iminium_Ion H+ Dimethylamine Dimethylamine Dimethylamine->Iminium_Ion Intermediate Carbocation Intermediate Iminium_Ion->Intermediate 7-Benzyloxyindole 7-Benzyloxyindole 7-Benzyloxyindole->Intermediate Electrophilic Attack This compound This compound Intermediate->this compound Deprotonation

Caption: Mechanism of the Mannich reaction for this compound synthesis.

  • Formation of the Iminium Ion: Formaldehyde reacts with dimethylamine in the acidic medium (acetic acid) to form a highly electrophilic dimethylaminomethyl cation, also known as an Eschenmoser's salt precursor or iminium ion.

  • Nucleophilic Attack by the Indole: The electron-rich C3 position of the 7-benzyloxyindole ring acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.

  • Deprotonation: A proton is lost from the nitrogen of the indole ring to regenerate the aromatic system, yielding the final product, this compound.

Conclusion

The synthesis of this compound is a straightforward and efficient process, primarily relying on the historically significant Mannich reaction. This guide has provided a comprehensive overview of a modern, well-documented synthetic protocol, including quantitative data and a mechanistic understanding of the reaction. The provided information is intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating the synthesis of this important chemical intermediate for further investigation and application.

References

Spectroscopic Characterization of 7-Benzyloxygramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of 7-Benzyloxygramine, a significant intermediate in the synthesis of various bioactive indole alkaloids. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive reference for researchers in medicinal chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in its distinct chemical environments. The data presented here was acquired in deuterated chloroform (CDCl₃).

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.35brs-1HIndole N-H
7.49 - 7.47m-2HAr-H (benzyloxy)
7.43 - 7.35m-3HAr-H (benzyloxy)
7.32d8.01HH-4
7.10d2.31HH-2
7.03dd7.9, 7.71HH-5
6.73d7.71HH-6
5.20s-2HO-CH₂-Ph
3.61s-2HC₃-CH₂-N
2.27s-6HN-(CH₃)₂

Table 1: ¹H NMR (CDCl₃) data for this compound.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on predictive models and data from similar indole alkaloids, the following are the expected chemical shifts for this compound.

Chemical Shift (δ) ppmCarbon Assignment
145.0C-7
137.5C-ipso (benzyloxy)
130.0C-7a
128.6C-para (benzyloxy)
127.9C-ortho (benzyloxy)
127.5C-meta (benzyloxy)
123.0C-2
120.5C-5
113.0C-3a
112.0C-3
108.0C-4
102.0C-6
70.0O-CH₂-Ph
55.0C₃-CH₂-N
45.0N-(CH₃)₂

Table 2: Predicted ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for its indole, benzyloxy, and amine functionalities.

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H Stretch (Indole)
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch
1600-1450Medium to StrongC=C Stretch (Aromatic rings)
1250-1000StrongC-O Stretch (Ether)
1250-1020MediumC-N Stretch (Amine)
750-700StrongC-H Out-of-plane bend (Aromatic)

Table 3: Characteristic IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. For this compound (C₁₈H₂₀N₂O), the expected molecular weight is approximately 280.37 g/mol .

m/zRelative IntensityProposed Fragment
280[M]⁺Molecular Ion
189High[M - C₇H₇O]⁺ (Loss of benzyloxy group)
130High[C₉H₈N]⁺ (Indolemethylene cation)
91High[C₇H₇]⁺ (Tropylium ion from benzyl group)
58High[C₃H₈N]⁺ (Dimethylaminomethyl cation)

Table 4: Expected mass spectrometry fragmentation data for this compound.

The fragmentation of gramine alkaloids typically involves the cleavage of the side chain at the C3 position of the indole ring, leading to a stable indolemethylene cation (m/z 130). The benzyloxy group is also expected to fragment, producing a prominent tropylium ion at m/z 91.

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

NMR Spectroscopy

Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence (zg30).

  • Spectral Width: 16 ppm.

  • Number of Scans: 16.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: 4.09 s.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

  • Spectral Width: 240 ppm.

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: 1.36 s.

  • Temperature: 298 K.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance. Peak positions are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of this compound (approximately 10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (Direct Infusion ESI-MS):

  • Ionization Mode: Positive ion mode.

  • Infusion Flow Rate: 5-10 µL/min.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Nebulizer Gas (Nitrogen) Pressure: 10-20 psi.

  • Drying Gas (Nitrogen) Flow Rate: 5-10 L/min.

  • Drying Gas Temperature: 200-300 °C.

  • Mass Range: m/z 50-500.

Data Processing: The acquired mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. The relative intensities of the peaks are also recorded.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Characterization Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data IR_Data Interferogram & Spectrum Generation IR->IR_Data MS_Data Ion Detection & Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure Functional_Groups Functional Group Identification IR_Data->Functional_Groups Mol_Weight Molecular Weight & Fragmentation Analysis MS_Data->Mol_Weight Final_Characterization Comprehensive Spectroscopic Characterization Structure->Final_Characterization Functional_Groups->Final_Characterization Mol_Weight->Final_Characterization

Spectroscopic Analysis Workflow

7-Benzyloxygramine: A Guide to Its Physicochemical Properties for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Benzyloxygramine is a versatile heterocyclic compound with significant applications as a building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. A thorough understanding of its physicochemical properties is paramount for effective drug design, formulation development, and pharmacokinetic profiling. This technical guide provides an in-depth overview of the key physicochemical parameters of this compound: solubility, pKa, and logP. In the absence of experimentally determined data for this compound, this document outlines established experimental protocols for their determination and discusses the utility of computational prediction methods.

Introduction

This compound, a derivative of gramine, serves as a crucial intermediate in organic synthesis. Its structural features make it a valuable precursor for a range of biologically active molecules. The physicochemical properties of a drug candidate, such as its solubility, acid dissociation constant (pKa), and lipophilicity (logP), are fundamental determinants of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Therefore, the characterization of these properties for this compound is a critical step in the early stages of drug discovery and development.

Physicochemical Properties of this compound

As of the date of this publication, specific experimentally determined data for the solubility, pKa, and logP of this compound are not available in the public domain. However, computational methods can provide valuable estimations for these properties, aiding in initial assessments. It is crucial to note that these predicted values should be confirmed by experimental determination.

For context, data for isomers of benzyloxygramine are presented below, but it must be emphasized that these values are not directly transferable to this compound due to the influence of the substituent position on the indole ring.

Table 1: Physicochemical Property Data for Benzyloxygramine Isomers (for reference only)

Property4-Benzyloxygramine5-Benzyloxygramine6-Benzyloxygramine
Solubility Data not availableDMSO: 250 mg/mL (with sonication)DMSO (Slightly), Methanol (Slightly)
pKa Data not available16.63 ± 0.30 (Predicted)Data not available
logP 3.4 (Calculated)Data not availableData not available

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard, widely accepted experimental protocols for the determination of solubility, pKa, and logP for organic compounds like this compound.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer of a certain pH) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials containing the desired aqueous medium (e.g., purified water, phosphate-buffered saline at pH 7.4). The excess solid should be visually apparent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take time points to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve with known concentrations of this compound should be used for accurate quantification.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent B Agitate at constant temperature A->B 24-48h C Centrifuge or let settle B->C D Withdraw supernatant C->D E Analyze concentration (HPLC/LC-MS) D->E

Shake-Flask Method Workflow
pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Principle: The compound is dissolved in a suitable solvent (often a co-solvent system with water if aqueous solubility is low) and titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Detailed Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add small, precise volumes of a standardized titrant (e.g., HCl for a basic compound or NaOH for an acidic compound) to the solution.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the first or second derivative of the titration curve.

  • Co-solvent Correction: If a co-solvent is used, the apparent pKa value needs to be corrected to obtain the aqueous pKa. This can be done using methods like the Yasuda-Shedlovsky extrapolation.

logP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water, at a constant temperature. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.

Detailed Protocol:

  • Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water in a centrifuge tube. The initial concentration should be such that it is well below the solubility limit in both phases.

  • Equilibration: Shake the tube for a sufficient time (e.g., several hours) at a constant temperature to allow for complete partitioning.

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

  • Quantification: Determine the concentration of this compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.

Computational Prediction of Physicochemical Properties

In the absence of experimental data, in silico models provide a rapid and cost-effective means of estimating physicochemical properties. These models utilize the chemical structure of the compound to predict its properties based on quantitative structure-property relationships (QSPR).

  • Solubility: Various computational models can predict aqueous solubility. These models often use parameters like molecular weight, polarity, and hydrogen bonding capacity.

  • pKa: pKa prediction software employs algorithms based on the electronic effects of different functional groups within the molecule. Quantum mechanical methods can also be used for more accurate predictions.

  • logP: Numerous programs are available to calculate logP (often denoted as clogP) based on fragmental or atom-based contribution methods.

It is imperative for researchers to understand the limitations of these predictive models and to use the generated data as a preliminary guide, which should be subsequently validated by experimental measurements.

Logical Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the comprehensive physicochemical profiling of a novel compound like this compound.

G cluster_start Initiation cluster_insilico In Silico Prediction cluster_experimental Experimental Determination cluster_analysis Data Analysis & Application Start Compound Synthesis (this compound) InSilico Computational Prediction (Solubility, pKa, logP) Start->InSilico Solubility Aqueous Solubility (Shake-Flask) InSilico->Solubility pKa pKa Determination (Titration) InSilico->pKa logP logP Determination (Shake-Flask/HPLC) InSilico->logP Analysis Data Compilation & Structure-Property Relationship Solubility->Analysis pKa->Analysis logP->Analysis Application Informing Drug Development (Formulation, ADME) Analysis->Application

Unraveling the Neuronal Enigma: A Technical Guide to the Mechanism of Action of 7-Benzyloxygramine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide synthesizes the current, albeit limited, understanding of the mechanism of action of 7-benzyloxygramine in neuronal models. While direct and extensive research on this specific compound is not widely available in the public domain, this document extrapolates from the known pharmacology of structurally related indole alkaloids and gramine derivatives to propose a potential framework for its neuronal activity. The information presented herein is intended to serve as a foundational resource to stimulate further investigation into this promising molecule.

Postulated Mechanism of Action: Serotonergic System Modulation

Based on its structural similarity to known psychoactive tryptamines and gramine-containing compounds, this compound is hypothesized to primarily exert its effects through modulation of the serotonergic system. Serotonin (5-hydroxytryptamine, 5-HT) receptors are a major class of G protein-coupled receptors (GPCRs) and ligand-gated ion channels in the central nervous system, playing a crucial role in regulating mood, cognition, and perception.[1][2][3]

It is plausible that this compound acts as a ligand for various 5-HT receptor subtypes. The nature of this interaction—whether as an agonist, antagonist, or partial agonist—remains to be elucidated through rigorous experimental validation.

Potential Signaling Pathways

The downstream signaling cascades initiated by this compound would be contingent on the specific 5-HT receptor subtypes it targets. For instance, interaction with 5-HT1A receptors, which are negatively coupled to adenylyl cyclase, could lead to a decrease in intracellular cyclic AMP (cAMP) levels.[2] Conversely, agonism at 5-HT4, 5-HT6, or 5-HT7 receptors would likely activate adenylyl cyclase and increase cAMP production.[4] Activation of 5-HT2A receptors, a common target for psychedelic compounds, typically involves the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol phosphates and intracellular calcium.[5]

A proposed signaling pathway, assuming this compound acts as a 5-HT2A receptor agonist, is depicted below:

7_Benzyloxygramine_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves 7BG This compound 7BG->Receptor Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Neuronal Effects Ca_Release->Downstream PKC->Downstream

Figure 1: Proposed 5-HT2A receptor-mediated signaling cascade for this compound.

Quantitative Data Summary

As of the date of this publication, there is no publicly available quantitative data, such as binding affinities (Ki), potency (EC50/IC50), or efficacy values, for this compound at any neuronal target. The following table is provided as a template for future experimental findings.

Target ReceptorBinding Affinity (Ki, nM)Functional Assay (EC50/IC50, nM)Efficacy (%)Neuronal ModelReference
e.g., 5-HT2AData Not AvailableData Not AvailableData Not Availablee.g., Rat cortical neuronsFuture Publication
e.g., 5-HT1AData Not AvailableData Not AvailableData Not Availablee.g., HEK293 cellsFuture Publication
e.g., SERTData Not AvailableData Not AvailableData Not Availablee.g., Mouse synaptosomesFuture Publication

Detailed Experimental Protocols

To rigorously characterize the mechanism of action of this compound, a series of established experimental protocols are recommended.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for a panel of neurotransmitter receptors, particularly serotonin receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines expressing the target human receptors (e.g., HEK293 cells) or from rodent brain tissue.

  • Incubation: Incubate the membranes with a specific radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT2A receptors) and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the Ki value for this compound by nonlinear regression analysis of the competition binding data using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency of this compound at its target receptors.

Methodology (Example: Calcium Mobilization Assay for 5-HT2A Receptors):

  • Cell Culture: Culture a cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Application: Add varying concentrations of this compound to the cells.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Plot the concentration-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists) values.

In Vitro Electrophysiology

Objective: To assess the effects of this compound on neuronal excitability and synaptic transmission.

Methodology (Example: Whole-Cell Patch-Clamp in Cortical Neurons):

  • Cell Preparation: Prepare acute brain slices or primary neuronal cultures from rodents.

  • Recording: Obtain whole-cell patch-clamp recordings from individual neurons.[6][7]

  • Compound Perfusion: Perfuse the recording chamber with varying concentrations of this compound.

  • Data Acquisition: Record changes in resting membrane potential, input resistance, action potential firing, and synaptic currents (e.g., spontaneous and evoked excitatory/inhibitory postsynaptic currents).

  • Data Analysis: Quantify the effects of this compound on these electrophysiological parameters.[8][9][10]

The following diagram illustrates a typical experimental workflow for characterizing a novel psychoactive compound.

Experimental_Workflow Start This compound Synthesis & Purification Binding Radioligand Binding Assays (Receptor Screen) Start->Binding Functional In Vitro Functional Assays (e.g., Ca²⁺, cAMP) Binding->Functional Identified Targets Electrophysiology In Vitro Electrophysiology (Patch-Clamp, MEA) Functional->Electrophysiology Confirmed Activity Neurotransmitter Neurotransmitter Release Assays (Microdialysis, Synaptosomes) Electrophysiology->Neurotransmitter Behavioral In Vivo Behavioral Models (e.g., Head-Twitch Response) Neurotransmitter->Behavioral End Mechanism of Action Elucidated Behavioral->End

Figure 2: Recommended experimental workflow for elucidating the mechanism of action.

Future Directions and Conclusion

The study of this compound is in its infancy. The proposed mechanisms and experimental protocols outlined in this guide provide a roadmap for future research. Key areas for investigation include:

  • Comprehensive Receptor Profiling: A broad screening against a wide array of CNS targets is necessary to identify the primary and secondary binding sites of this compound.

  • Functional Characterization: Elucidating the agonist, antagonist, or allosteric modulator properties at identified targets is crucial.

  • In Vivo Studies: Animal models will be essential to understand the physiological and behavioral effects of this compound and to correlate in vitro findings with in vivo outcomes.

References

Investigating the Pharmacological Profile of 7-Benzyloxygramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Benzyloxygramine is an indole alkaloid, a derivative of the naturally occurring compound gramine. While gramine and its analogs have been noted for their diverse biological activities, particularly their interactions with serotonin receptors, a detailed pharmacological profile of this compound is not currently available in the public domain. This technical guide aims to provide a comprehensive overview of the predicted pharmacological properties of this compound based on the known structure-activity relationships of related gramine derivatives. Furthermore, this document outlines detailed experimental protocols for the synthesis, purification, and comprehensive pharmacological characterization of this compound, serving as a foundational resource for researchers and drug development professionals interested in its therapeutic potential.

Introduction

Gramine, an indole alkaloid found in various plant species, and its synthetic derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2][3] These activities include interactions with crucial central nervous system targets, most notably serotonin (5-HT) receptors.[1][4] The structural modification of the gramine scaffold offers a promising avenue for the development of novel therapeutic agents. This compound, a derivative featuring a benzyloxy group at the 7-position of the indole ring, represents an intriguing but currently uncharacterized molecule.[5][6][7][8]

This guide provides a theoretical pharmacological profile of this compound, drawing inferences from the established pharmacology of analogous compounds. It also presents a detailed roadmap for its empirical investigation, including synthesis and a suite of in vitro assays to elucidate its receptor binding affinity and functional activity.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Mannich reaction involving 7-benzyloxyindole, formaldehyde, and dimethylamine.[9]

Experimental Protocol: Synthesis of this compound[9]
  • Reaction Setup: To a solution of 40% aqueous dimethylamine (7.88 g, 69.9 mmol) and 37% aqueous formaldehyde (5.92 g, 72.9 mmol) in acetic acid (70 mL), add 7-(benzyloxy)-1H-indole (14.2 g, 63.6 mmol) at 0°C under a nitrogen atmosphere.

  • Reaction Execution: Stir the mixture at room temperature for 3.5 hours.

  • Work-up: Add water to the reaction solution and wash with diethyl ether. Adjust the pH of the aqueous layer to 12 with a 3N aqueous sodium hydroxide solution and extract the product with chloroform.

  • Purification: Wash the combined organic layers with a saturated brine solution and dry over anhydrous potassium carbonate. Evaporate the solvent. Dissolve the crude product in ethyl acetate (100 mL) and crystallize from n-hexane (100 mL).

  • Isolation: Collect the resulting crystals by filtration to yield N-((7-benzyloxy)-1H-indol-3-yl)methyl)-N,N-dimethylamine (this compound).

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 7_Benzyloxyindole 7-Benzyloxyindole Mannich_Reaction Mannich Reaction 7_Benzyloxyindole->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Dimethylamine Dimethylamine Dimethylamine->Mannich_Reaction Acetic_Acid Acetic Acid (Solvent) Acetic_Acid->Mannich_Reaction 0C_to_RT 0°C to Room Temp 0C_to_RT->Mannich_Reaction 3_5_hours 3.5 hours 3_5_hours->Mannich_Reaction Work_up Aqueous Work-up & Extraction Mannich_Reaction->Work_up Purification Crystallization Work_up->Purification 7_Benzyloxygramine This compound Purification->7_Benzyloxygramine

Synthesis of this compound via Mannich Reaction.

Predicted Pharmacological Profile

While direct experimental data for this compound is unavailable, its pharmacological profile can be inferred from the known activities of gramine and its derivatives. The indole scaffold is a common feature in many serotonergic ligands.

Data Presentation: Predicted Receptor Binding Profile

The following table outlines the predicted receptor targets for this compound. It is critical to note that the quantitative affinity data (Ki values) are currently unknown and require experimental determination.

Receptor TargetPredicted AffinityRationale
Serotonin Receptors
5-HT1ALikelyGramine derivatives often exhibit affinity for 5-HT1A receptors.[4]
5-HT2APossibleThe indole structure is a common motif in 5-HT2A ligands.[4]
Other 5-HT SubtypesPossibleBroader screening is required.
Dopamine Receptors
D2PossibleSome indole-based compounds show affinity for dopamine receptors.
Predicted Functional Activity and Signaling Pathways

Based on its structural similarity to other gramine derivatives, this compound is hypothesized to act as a modulator of serotonin receptors.

  • 5-HT1A Receptor: If this compound acts as an agonist at the Gαi-coupled 5-HT1A receptor, it would be expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • 5-HT2A Receptor: Should this compound interact with the Gαq-coupled 5-HT2A receptor, as an agonist, it would stimulate the phospholipase C (PLC) pathway. This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentrations.

Signaling_Pathways cluster_5HT1A Predicted 5-HT1A Receptor Signaling cluster_5HT2A Predicted 5-HT2A Receptor Signaling 7BG_1A This compound 5HT1A_R 5-HT1A Receptor 7BG_1A->5HT1A_R Gi Gαi 5HT1A_R->Gi activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec 7BG_2A This compound 5HT2A_R 5-HT2A Receptor 7BG_2A->5HT2A_R Gq Gαq 5HT2A_R->Gq activates PLC Phospholipase C Gq->PLC activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_inc ↑ Intracellular Ca²⁺ IP3_DAG->Ca_inc

Predicted Signaling Pathways for this compound.

Proposed Experimental Investigation

To empirically determine the pharmacological profile of this compound, a series of in vitro assays are proposed.

Experimental Protocol: Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound at target receptors.

  • Membrane Preparation: Prepare cell membranes from cell lines recombinantly expressing the target receptor (e.g., human 5-HT1A or 5-HT2A).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Competition Binding: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A or [3H]-Ketanserin for 5-HT2A), and varying concentrations of this compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Receptor Membranes Start->Membrane_Prep Assay_Setup Set up 96-well Plate: Membranes + Radioligand + 7-BG Membrane_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Filter to Separate Bound/Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Workflow for a Radioligand Binding Assay.
Experimental Protocol: cAMP Functional Assay (for 5-HT1A)

This protocol measures the ability of this compound to modulate cAMP production.

  • Cell Culture: Culture cells expressing the 5-HT1A receptor in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Assay: a. Pre-treat cells with this compound for a defined period. b. Stimulate the cells with a fixed concentration of forskolin (to elevate basal cAMP levels). c. Incubate for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: Plot the concentration-response curve and determine the EC50 (concentration for 50% of maximal effect) and the maximal efficacy (Emax) relative to a known 5-HT1A agonist.

Experimental Protocol: Calcium Mobilization Assay (for 5-HT2A)

This protocol assesses the effect of this compound on intracellular calcium levels.

  • Cell Culture: Plate cells expressing the 5-HT2A receptor in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark.

  • Compound Addition: Use a fluorescence plate reader with an integrated liquid handler to add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time, immediately after compound addition.

  • Data Analysis: Determine the EC50 and Emax from the concentration-response curve of the peak fluorescence signal.

Conclusion

This compound is a structurally interesting derivative of gramine with a currently undefined pharmacological profile. Based on the known activities of related compounds, it is hypothesized to interact with serotonin receptors, potentially acting as a modulator of 5-HT1A and/or 5-HT2A receptors. This technical guide provides a comprehensive framework for the synthesis and detailed pharmacological characterization of this compound. The outlined experimental protocols for receptor binding and functional assays will enable researchers to elucidate its affinity, potency, and efficacy at key CNS targets. The data generated from these studies will be crucial in determining the potential therapeutic utility of this compound and will guide future drug discovery and development efforts based on the gramine scaffold.

References

7-Benzyloxygramine: A Technical Guide to Receptor Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Benzyloxygramine, an indole alkaloid derivative, belongs to a class of compounds with significant potential in drug discovery. While its parent compound, gramine, is known to interact with various biological targets, specific receptor binding affinity data for this compound is not extensively available in the public domain. This technical guide provides a framework for understanding and investigating the receptor binding profile of this compound. It outlines standard experimental protocols for determining binding affinities, presents a structured approach to data presentation, and visualizes key experimental and signaling workflows. This document is intended to serve as a foundational resource for researchers initiating pharmacological profiling of this and structurally related compounds.

Introduction

Gramine, or N,N-dimethyl-1H-indole-3-methylamine, is a naturally occurring indole alkaloid found in various plant species.[1] It and its synthetic derivatives have garnered considerable attention for their diverse biological activities, including antiviral, antibacterial, anti-inflammatory, and antitumor properties.[1][2] Of particular interest to neuroscientists and pharmacologists is the structural similarity of the indole nucleus to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), suggesting potential interactions with serotonin receptors and other central nervous system targets.[3][4]

This compound is a derivative of gramine characterized by a benzyloxy substitution at the 7-position of the indole ring. This modification can significantly alter the compound's physicochemical properties, such as lipophilicity and steric bulk, which in turn can influence its pharmacokinetic profile and receptor binding characteristics. While the pharmacological profile of this compound is not yet well-defined in published literature, the known serotonergic activity of gramine provides a logical starting point for investigation.[5] Gramine itself has been identified as a serotonergic antagonist.[5]

This guide provides the necessary theoretical and practical framework for conducting receptor binding affinity studies on this compound.

Receptor Binding Affinity Data

As of the date of this publication, specific quantitative receptor binding affinity data (e.g., Ki, IC50) for this compound across a comprehensive panel of receptors is not available in peer-reviewed literature. However, based on the known pharmacology of the parent compound, gramine, and other indole alkaloids, the following receptor families are considered primary targets for initial screening.

Table 1: Putative Receptor Targets for this compound Based on Structurally Related Compounds

Receptor FamilySpecific Subtypes of InterestRationale for Investigation
Serotonin (5-HT) Receptors5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7The indole core is a key pharmacophore for serotonin receptor ligands. Gramine is a known 5-HT receptor antagonist.[1][5]
Adrenergic Receptorsα1, α2, β1, β2Some indole alkaloids exhibit affinity for adrenergic receptors.
Dopamine ReceptorsD1, D2, D3, D4Structural similarities to dopamine and cross-reactivity of other indole-based compounds suggest potential interaction.
Opioid Receptorsμ, δ, κCertain indole alkaloids have been shown to interact with opioid receptors.[6]
Adiponectin ReceptorsAdipoR1, AdipoR2Gramine has been identified as an agonist at adiponectin receptors.[7][8]

Experimental Protocols

The following section details a standard methodology for determining the receptor binding affinity of a test compound like this compound using a competitive radioligand binding assay.

General Radioligand Binding Assay Protocol

This protocol is a generalized procedure and should be adapted based on the specific receptor subtype and radioligand being used.

Objective: To determine the binding affinity (Ki) of this compound for a specific target receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Materials:

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Cell Membranes: Commercially available or prepared in-house from cell lines or tissues expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT2A receptor).

  • Radioligand: A high-affinity, subtype-selective radiolabeled ligand (e.g., [3H]-Ketanserin for the 5-HT2A receptor).

  • Assay Buffer: A buffer solution appropriate for the receptor target (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific Binding (NSB) Agent: A high concentration of a non-labeled, high-affinity ligand for the receptor to determine non-specific binding (e.g., 10 µM Mianserin for the 5-HT2A receptor).

  • Scintillation Cocktail and Vials.

  • Microplate Harvester and Filter Mats.

  • Liquid Scintillation Counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the this compound stock solution in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).

    • Dilute the cell membranes in ice-cold assay buffer to a final concentration that provides an adequate signal-to-noise ratio.

    • Dilute the radioligand in assay buffer to a final concentration typically at or below its Kd value.

  • Assay Setup:

    • In a 96-well microplate, add the following to designated wells:

      • Total Binding (TB) wells: Assay buffer, cell membranes, and radioligand.

      • Non-specific Binding (NSB) wells: NSB agent, cell membranes, and radioligand.

      • Test Compound wells: this compound dilution, cell membranes, and radioligand.

    • Ensure all additions are performed on ice.

  • Incubation:

    • Incubate the microplate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes). The optimal time and temperature are receptor-dependent.

  • Termination and Harvesting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats (e.g., Whatman GF/B) using a microplate harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter mats into scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in disintegrations per minute, DPM, or counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average DPM from the NSB wells from the DPM of all other wells.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the resulting data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for a receptor binding assay and a representative signaling pathway for a G-protein coupled receptor, a likely target for an indole alkaloid.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Quantification cluster_analysis Data Analysis prep_ligand Prepare Test Compound (this compound) Serial Dilutions assay_plate Plate Reagents in 96-well Plate (Total, NSB, Test) prep_ligand->assay_plate prep_radio Prepare Radioligand Solution prep_radio->assay_plate prep_mem Prepare Receptor Membrane Suspension prep_mem->assay_plate prep_nsb Prepare Non-specific Binding Agent prep_nsb->assay_plate incubate Incubate to Reach Equilibrium assay_plate->incubate filter Rapid Filtration to Separate Bound/Unbound incubate->filter wash Wash Filters filter->wash count Liquid Scintillation Counting wash->count calc_ic50 Calculate IC50 from Competition Curve count->calc_ic50 calc_ki Convert IC50 to Ki (Cheng-Prusoff) calc_ic50->calc_ki

Workflow for a competitive radioligand binding assay.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand This compound (Ligand) receptor Serotonin Receptor (GPCR) ligand->receptor Binding g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production protein_kinase Protein Kinase (e.g., PKA) second_messenger->protein_kinase Activation cellular_response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) protein_kinase->cellular_response Phosphorylation Cascade

A representative Gαs-coupled GPCR signaling pathway.

Conclusion and Future Directions

While direct experimental data on the receptor binding affinity of this compound remains to be published, its structural relationship to gramine and the broader class of indole alkaloids provides a strong rationale for investigating its activity at serotonergic and other CNS receptors. The experimental protocols and workflows detailed in this guide offer a comprehensive starting point for the pharmacological characterization of this compound.

Future research should focus on:

  • Performing broad radioligand binding screens to identify primary receptor targets.

  • Conducting functional assays (e.g., GTPγS binding, second messenger accumulation) to determine the agonist, antagonist, or inverse agonist properties of this compound at identified targets.

  • Elucidating the structure-activity relationships (SAR) of substitutions at the 7-position of the gramine scaffold to guide the design of more potent and selective ligands.

The systematic evaluation of this compound and related analogs will contribute to a deeper understanding of the pharmacology of substituted gramines and may lead to the discovery of novel therapeutic agents.

References

In Vitro Metabolism and Metabolic Stability of 7-Benzyloxygramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific experimental data on the in vitro metabolism and metabolic stability of 7-Benzyloxygramine is not extensively available in peer-reviewed literature. This technical guide has been synthesized based on established principles of drug metabolism, data from structurally related indole alkaloids and benzyl ethers, and standard in vitro methodologies. The proposed metabolic pathways and hypothetical data are intended to serve as a predictive guide for researchers.

Introduction

This compound is an indole alkaloid derivative with potential applications in pharmaceutical research.[1] Understanding the metabolic fate of a new chemical entity is a critical step in early drug development, influencing its pharmacokinetic profile, potential for drug-drug interactions, and overall safety and efficacy. This guide provides an in-depth overview of the probable in vitro metabolism and metabolic stability of this compound, outlines detailed experimental protocols for their assessment, and presents data in a format amenable to drug development professionals.

Predicted Metabolic Pathways of this compound

The chemical structure of this compound features several moieties susceptible to metabolic transformation, primarily the benzyloxy group, the indole ring, and the N,N-dimethylaminomethyl (gramine) side chain. Metabolism is anticipated to proceed via Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism

Phase I reactions are predominantly catalyzed by cytochrome P450 (CYP) enzymes located in the liver microsomes.[2] For this compound, the following oxidative pathways are likely:

  • O-Debenzylation: The cleavage of the benzyl ether is a common metabolic pathway for benzyl-substituted compounds, catalyzed by CYP enzymes.[3] This reaction would yield 7-hydroxygramine and benzoic acid.

  • Aromatic Hydroxylation: The indole ring is susceptible to hydroxylation at various positions, a common metabolic route for indole alkaloids.[4]

  • N-Demethylation: The N,N-dimethylamino group on the gramine side chain can undergo sequential demethylation to form the secondary and primary amine metabolites.

  • N-Oxidation: The tertiary amine of the gramine moiety can also be oxidized to form an N-oxide metabolite.

Phase II Metabolism

Phase II metabolism involves the conjugation of metabolites from Phase I with endogenous molecules to increase their water solubility and facilitate excretion.[5]

  • Glucuronidation: Hydroxylated metabolites, particularly the 7-hydroxygramine formed from O-debenzylation, are prime substrates for UDP-glucuronosyltransferases (UGTs).[6][7] This would result in the formation of a glucuronide conjugate.

A diagram of the predicted metabolic pathways is presented below.

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) This compound This compound 7-Hydroxygramine 7-Hydroxygramine This compound->7-Hydroxygramine O-Debenzylation Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites Aromatic Hydroxylation N-Demethylated Metabolites N-Demethylated Metabolites This compound->N-Demethylated Metabolites N-Demethylation N-Oxide Metabolite N-Oxide Metabolite This compound->N-Oxide Metabolite N-Oxidation Glucuronide Conjugates Glucuronide Conjugates 7-Hydroxygramine->Glucuronide Conjugates Glucuronidation Hydroxylated Metabolites->Glucuronide Conjugates Glucuronidation

Predicted metabolic pathway of this compound.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a standard procedure to determine the rate at which this compound is metabolized by human liver microsomes (HLM).

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of this compound.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)[8]

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare working solutions by diluting the stock in buffer. The final concentration of DMSO in the incubation should be less than 0.5%.[8]

    • Thaw HLM on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[9]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the HLM solution to the wells of a 96-well plate.

    • Add the this compound working solution to initiate the reaction (final concentration typically 1 µM).[8]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.[8]

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.[10][11]

Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).

Metabolic Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare this compound and Control Solutions add_microsomes Add Microsomes and Compound to Plate prep_compound->add_microsomes prep_microsomes Thaw and Dilute Liver Microsomes prep_microsomes->add_microsomes prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate with NADPH prep_cofactor->start_reaction pre_incubate Pre-incubate at 37°C add_microsomes->pre_incubate pre_incubate->start_reaction time_points Incubate and Sample at Time Points start_reaction->time_points terminate Terminate Reaction with Acetonitrile time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t½ and Clint analyze->calculate

References

A Guide to the Preliminary Toxicology and Safety Assessment of Novel Compounds: A Case Study of 7-Benzyloxygramine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document outlines a generalized framework for the preliminary toxicological and safety assessment of a novel chemical entity, using 7-Benzyloxygramine as a hypothetical subject. As of the time of writing, specific toxicological data for this compound is not publicly available. The data presented in the tables are illustrative placeholders and should not be considered actual experimental results.

Introduction to this compound

This compound, also known as N,N-dimethyl-1-(7-phenylmethoxy-1H-indol-3-yl)methanamine, is a versatile indole derivative utilized in pharmaceutical research and development.[1] Its primary application lies in its role as a key intermediate and building block in the synthesis of more complex, bioactive molecules, particularly those targeting neurological disorders.[1] Given its potential role in drug development, a thorough understanding of its toxicological profile is a critical prerequisite for any further preclinical or clinical advancement.

This guide details the standard battery of tests that would constitute a preliminary toxicology and safety assessment for a compound like this compound.

Compound Details:

Property Value Reference
CAS Number 94067-27-3 [1][2][3][4]
Molecular Formula C18H20N2O [1][3][4]
Molecular Weight 280.37 g/mol [1][3]
Appearance White to off-white crystalline powder [1]
Melting Point 143-147 ºC [1]

| Synonyms | 7-Benzyloxy-3-(dimethylaminomethyl)indole |[1][2] |

Proposed Workflow for Preliminary Toxicological Assessment

A tiered approach is essential for evaluating the safety of a new chemical entity. The workflow begins with computational and in vitro assays to identify potential hazards efficiently before proceeding to more complex in vivo studies.

G cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: Acute Systemic Toxicity (In Vivo) cluster_2 Tier 3: Preliminary Safety & Risk Assessment A In Silico Assessment (e.g., Toxtree, DEREK) B Genotoxicity Battery (In Vitro) - Ames Test - Micronucleus Assay A->B C Cytotoxicity Assay (e.g., Neutral Red Uptake) B->C D Acute Oral Toxicity Study (e.g., OECD 423) C->D Proceed if in vitro profile is acceptable E Data Integration & Analysis D->E F Hazard Identification E->F G Risk Assessment & Decision Making F->G

Caption: Proposed workflow for preliminary toxicological assessment.

Genotoxicity Assessment

Genotoxicity testing is crucial to determine if a compound can damage genetic material (DNA), leading to mutations or cancer. A standard in vitro battery is typically the first step.[5][6]

AssayTest SystemConcentration RangeMetabolic Activation (S9)Result
Bacterial Reverse Mutation (Ames Test) S. typhimurium (TA98, TA100, etc.)0.1 - 5000 µ g/plate With and WithoutPlaceholder: Non-mutagenic
In Vitro Micronucleus Test Human peripheral blood lymphocytes1 - 100 µMWith and WithoutPlaceholder: Negative
In Vitro Chromosomal Aberration Test Chinese Hamster Ovary (CHO) cells1 - 100 µMWith and WithoutPlaceholder: Negative

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[5]

Objective: To evaluate the mutagenic potential of this compound by measuring its ability to induce reverse mutations at selected loci of several bacterial strains.

Methodology:

  • Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (e.g., WP2 uvrA) are used.

  • Metabolic Activation: Each strain is tested in the presence and absence of a liver S9 fraction (typically from Aroclor- or phenobarbital-induced rats) to mimic mammalian metabolism.

  • Procedure (Plate Incorporation Method):

    • A range of concentrations of this compound, the bacterial culture, and (if required) the S9 mix are combined in molten top agar.

    • This mixture is poured onto minimal glucose agar plates.

    • The plates are incubated at 37°C for 48-72 hours.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

  • Positive Result: A dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count is typically considered a positive result.

The standard battery of tests is designed to cover different genotoxic endpoints: point mutations and chromosomal damage. The results guide the decision for further in vivo testing.

G Start Start In Vitro Genotoxicity Testing Ames Ames Test (OECD 471) - Gene Mutations Start->Ames Micronucleus In Vitro Micronucleus Test (OECD 487) - Chromosomal Damage Start->Micronucleus Decision1 Are both tests negative? Ames->Decision1 Micronucleus->Decision1 Negative Compound considered non-mutagenic in vitro Decision1->Negative Yes Positive At least one test positive Decision1->Positive No FollowUp Proceed to In Vivo Follow-up Testing (e.g., Comet Assay, In Vivo MN) Positive->FollowUp

Caption: Decision logic for a standard in vitro genotoxicity battery.

Acute Systemic Toxicity

Acute toxicity studies provide information on the potential health hazards that may result from short-term exposure to a substance. A chemical supplier notes that this compound is classified with the risk code R22: "Harmful if swallowed," indicating some level of acute oral toxicity.[2] A formal study would be required to quantify this risk.

Study TypeSpecies/StrainRouteLD50 (mg/kg)GHS CategoryKey Clinical Signs
Acute Oral Toxicity (Limit Test) Rat (Wistar)Oral (gavage)Placeholder: > 2000Placeholder: 5 or UnclassifiedPlaceholder: No signs of toxicity
Acute Oral Toxicity (Main Study) Mouse (BALB/c)Oral (gavage)Placeholder: 550Placeholder: 4Placeholder: Lethargy, piloerection

Note: GHS (Globally Harmonized System) Category 4 corresponds to a substance that is "Harmful if swallowed" (300 < LD50 ≤ 2000 mg/kg).

Objective: To estimate the acute oral toxicity (LD50) of this compound and identify signs of toxicity.

Methodology:

  • Animals: Typically, young adult female rats (e.g., Wistar or Sprague-Dawley) are used. Animals are fasted prior to dosing.

  • Dosing: A stepwise procedure is used with a group of three animals per step. Dosing is sequential.

  • Starting Dose: The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on any existing information about the substance.

  • Procedure:

    • The first group of three animals receives the starting dose.

    • The outcome for this group (number of mortalities) determines the next step:

      • If mortality is high, the dose for the next group is lowered.

      • If mortality is low or absent, the dose for the next group is raised.

    • This sequential dosing continues until the criteria for determining the toxic class are met.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study to identify any treatment-related pathological changes.

Potential Off-Target Signaling & Safety Pharmacology

Given that this compound is an indole derivative, a class of compounds known to interact with various biological targets, it is prudent to consider potential off-target effects. The indole nucleus is a core component of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Therefore, assessing interaction with 5-HT receptors would be a logical step in a safety pharmacology screen.

G Compound This compound (Indole Derivative) Receptor Hypothetical Off-Target: 5-HT Receptor Compound->Receptor Binds G_Protein G-Protein Activation (Gq/11 or Gs) Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC Gq/11 AC Adenylyl Cyclase (AC) G_Protein->AC Gs IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG cAMP ↑ cAMP AC->cAMP Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC PKA Activate PKA cAMP->PKA Response Downstream Cellular Response (Potential Adverse Effect) Ca_PKC->Response PKA->Response

Caption: Hypothetical off-target signaling via a 5-HT receptor.

A standard safety pharmacology panel would investigate the effects of this compound on the central nervous, cardiovascular, and respiratory systems to identify potential undesirable pharmacodynamic effects.[7]

Conclusion and Next Steps

This guide outlines a foundational strategy for the preliminary toxicological evaluation of this compound. Based on the illustrative results presented, where the compound is non-mutagenic in vitro with low acute oral toxicity, the next steps would involve more detailed studies. These could include repeat-dose toxicity studies (sub-acute or sub-chronic), a more comprehensive safety pharmacology evaluation, and in vivo genotoxicity follow-up assays if any of the in vitro tests had indicated a concern. This systematic approach ensures that a comprehensive safety profile is built, enabling informed decisions in the drug development process.

References

A Guide to the Crystal Structure Analysis of 7-Benzyloxygramine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 7-benzyloxygramine. While a solved crystal structure for this specific compound is not publicly available, this document outlines the complete experimental and computational workflow, from synthesis and crystallization to data analysis and structure refinement. This paper will serve as a detailed procedural reference for researchers undertaking similar crystallographic studies.

Introduction to this compound

This compound, a derivative of gramine, is a valuable building block in medicinal chemistry and drug development. Its indole scaffold is a common feature in a wide range of biologically active compounds. Determining the precise three-dimensional atomic arrangement of this compound through single-crystal X-ray diffraction would provide invaluable insights into its stereochemistry, conformation, and potential intermolecular interactions.[1] Such data is critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of novel therapeutic agents.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the refinement of the atomic model.[2]

Synthesis and Purification of this compound

The first step is the chemical synthesis of this compound. A common route involves the Mannich reaction of 7-benzyloxyindole with formaldehyde and dimethylamine.

Protocol:

  • Reaction Setup: 7-(Benzyloxy)-1H-indole is dissolved in acetic acid and cooled to 0°C under a nitrogen atmosphere.

  • Addition of Reagents: A 40% aqueous solution of dimethylamine and a 37% aqueous solution of formaldehyde are added to the cooled mixture.

  • Reaction: The mixture is stirred at room temperature for several hours to allow the reaction to proceed to completion.

  • Workup: Water is added to the reaction mixture, which is then washed with diethyl ether. The pH of the aqueous layer is adjusted to 12 with a sodium hydroxide solution.

  • Extraction: The product is extracted from the aqueous layer using chloroform.

  • Purification: The combined organic layers are washed with brine and dried over anhydrous potassium carbonate. The solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent system like ethyl acetate/n-hexane to yield pure this compound.

Crystallization

Obtaining a single crystal of sufficient size and quality is often the most challenging step in a crystallographic analysis.[2][3] Several methods can be employed to grow crystals of an organic compound like this compound.

Common Crystallization Techniques:

  • Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, which increases the solute concentration and promotes crystal growth.[4]

  • Slow Cooling: A saturated solution is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.[4][5]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble, and placing this solution in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[6]

  • Solvent Layering: A solution of the compound is placed in a narrow tube, and a less dense, miscible anti-solvent is carefully layered on top, creating a distinct interface. Crystals form at the interface as the solvents slowly mix.[4]

The choice of solvent is critical and often determined empirically by testing a range of solvents with varying polarities.[5][7]

G Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of This compound Purification Purification via Recrystallization Synthesis->Purification Crystallization Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Mount Crystal on Diffractometer Crystallization->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection Integration Data Integration (Spot Intensities) DataCollection->Integration Scaling Scaling & Merging (Symmetry Averaging) Integration->Scaling SpaceGroup Space Group Determination Scaling->SpaceGroup StructureSolution Initial Structure Solution (Phase Problem) SpaceGroup->StructureSolution Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement Validation Validation & CIF Generation Refinement->Validation

Caption: Overall workflow from synthesis to final structure validation.

Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.[3]

Protocol:

  • Crystal Mounting: A single, well-formed crystal (typically >0.1 mm in all dimensions) is selected and mounted on a loop or glass fiber.[2]

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam. The crystal is rotated in the beam, and a series of diffraction images are collected on a detector.[8]

  • Data Processing: The collected images are processed to determine the position and intensity of each diffraction spot.[9][10] This process involves:

    • Indexing: Determining the unit cell parameters and the crystal's orientation.[8]

    • Integration: Measuring the intensity of each reflection.[10]

    • Scaling and Merging: Applying corrections for experimental factors (e.g., Lorentz-polarization) and averaging the intensities of symmetry-equivalent reflections.[10][11]

Structure Solution and Refinement

The processed diffraction data provides the intensities of the reflections, but not their phases. Determining these phases is known as the "phase problem."

G Structure Solution and Refinement Cycle MeasuredData Measured Intensities (|Fo|) InitialPhases Initial Phase Estimation (Direct Methods) MeasuredData->InitialPhases Refinement Least-Squares Refinement (Minimize Σw(|Fo|²-|Fc|²)²) MeasuredData->Refinement ElectronDensity Calculate Electron Density Map InitialPhases->ElectronDensity AtomicModel Build Initial Atomic Model ElectronDensity->AtomicModel CalculatedSF Calculate Structure Factors (|Fc| and Phases) AtomicModel->CalculatedSF CalculatedSF->Refinement Refinement->ElectronDensity Improved Phases FinalModel Final Validated Model (CIF) Refinement->FinalModel Converged

Caption: The iterative cycle of solving and refining a crystal structure.

Protocol:

  • Space Group Determination: Based on the symmetry of the diffraction pattern, the space group of the crystal is determined. This defines the symmetry operations within the unit cell.

  • Initial Structure Solution: For small molecules like this compound, "direct methods" are typically used. These are statistical methods that use relationships between the intensities of strong reflections to estimate the initial phases.[2][12]

  • Model Building: The initial phases are combined with the measured intensities in a Fourier transform to generate an electron density map. The positions of atoms are then fitted into the regions of high electron density to build an initial molecular model.

  • Structure Refinement: This is an iterative process where the atomic parameters (positional coordinates, thermal displacement parameters) are adjusted to improve the agreement between the observed structure factors (|F_obs|) and the structure factors calculated from the model (|F_calc|).[13][14] This is typically done using a least-squares minimization algorithm.

  • Validation: The final refined model is checked for chemical and crystallographic reasonability. The results are typically compiled into a Crystallographic Information File (CIF), which is the standard format for reporting crystal structure data.[15][16][17]

Data Presentation and Interpretation

A successful crystal structure analysis of this compound would yield a wealth of quantitative data. This data is typically presented in a series of standardized tables.

  • Table 1: Crystal Data and Structure Refinement Details. This table summarizes the key parameters of the crystal and the data collection and refinement process. It provides an overall assessment of the quality of the structure determination.

  • Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters. This table lists the precise x, y, and z coordinates for each non-hydrogen atom in the crystal's asymmetric unit, along with a parameter describing its thermal motion.

  • Table 3: Bond Lengths and Angles. This table provides the calculated distances between bonded atoms and the angles between adjacent bonds. This data is crucial for confirming the molecular connectivity and identifying any unusual geometric features.

  • Table 4: Torsion Angles. Torsion angles describe the conformation of the molecule, for example, the rotation around specific single bonds.

(Note: The following tables contain illustrative example data and do not represent a solved structure of this compound.)

Table 1: Example Crystal Data and Structure Refinement Details

Parameter Value
Empirical formula C₁₈H₂₀N₂O
Formula weight 280.37
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 10.123(4) Å α = 90°
b = 15.456(6) Å β = 98.76(5)°
c = 9.876(3) Å γ = 90°
Volume 1523.4(9) ų
Z 4
Calculated density 1.223 Mg/m³
Absorption coefficient 0.078 mm⁻¹
F(000) 600
Crystal size 0.30 x 0.20 x 0.15 mm³
Theta range for data collection 2.50 to 27.50°
Reflections collected 11890
Independent reflections 3498 [R(int) = 0.034]
Goodness-of-fit on F² 1.05
Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.112

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

Table 2: Example Atomic Coordinates (x 10⁴) and Equivalent Isotropic Displacement Parameters (Ų x 10³)

Atom x y z U(eq)
O1 2345(1) 6789(1) 1234(1) 25(1)
N1 4567(2) 8901(2) 2345(2) 28(1)
N2 8765(2) 4321(2) 5678(2) 35(1)
C1 3456(3) 7890(2) 1122(3) 22(1)
C2 5678(3) 9012(2) 3456(3) 30(1)

| ... | ... | ... | ... | ... |

Table 3: Example Bond Lengths [Å] and Angles [°]

Bond Length Angle Degrees
O1-C7 1.375(2) C8-C7-O1 118.5(2)
N1-C8a 1.381(3) C7-C8-C8a 108.9(2)
N1-C2 1.378(3) C2-N1-C8a 109.1(2)
C3-C31 1.512(4) N2-C31-C3 112.4(3)

| ... | ... | ... | ... |

Conclusion

The crystal structure analysis of this compound, while not yet reported, would follow the rigorous and well-established protocols outlined in this guide. The process, encompassing synthesis, crystallization, X-ray data collection, and computational structure solution and refinement, would ultimately provide a definitive three-dimensional model of the molecule. This structural information is of paramount importance to the scientific community, particularly those in drug discovery, as it forms the basis for understanding molecular interactions and designing next-generation pharmaceuticals with improved efficacy and specificity.

References

The Chemical Reactivity of the Indole Nucleus in 7-Benzyloxygramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Benzyloxygramine is a versatile synthetic intermediate prized in medicinal chemistry for its role as a building block in the creation of complex bioactive molecules, particularly those targeting neurological disorders.[1] Its chemical reactivity is dominated by the unique interplay between the electron-rich indole nucleus, the activating C-7 benzyloxy substituent, and the highly functional C-3 dimethylaminomethyl (gramine) side chain. This guide provides an in-depth exploration of the core chemical principles governing the reactivity of this compound, offering detailed experimental protocols and structured data to aid in its practical application in research and drug development.

Introduction to this compound

This compound, systematically named N,N-dimethyl-1-(7-phenylmethoxy-1H-indol-3-yl)methanamine, is a derivative of the natural alkaloid gramine.[1][2] Its structure is characterized by three key features that dictate its chemical behavior:

  • The Indole Nucleus: An aromatic heterocyclic system with high electron density, making it inherently nucleophilic and prone to electrophilic substitution.

  • The C-3 Gramine Side Chain: A dimethylaminomethyl group that serves as a synthetic handle, transforming the typically electrophilic C-3 position of indole into a site for nucleophilic substitution.

  • The C-7 Benzyloxy Group: A bulky, electron-donating group that protects the C-7 hydroxyl functionality and electronically activates the indole ring, influencing regioselectivity in substitution reactions.

Its value lies in its stability and predictable reactivity, allowing for its incorporation into diverse and complex molecular scaffolds.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 94067-27-3[1][3]
Molecular Formula C₁₈H₂₀N₂O[1][3]
Molecular Weight 280.37 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 143-147 °C[1]
Purity ≥ 95-99%[1][3]
Synonyms 7-Benzyloxy-3-(dimethylaminomethyl)indole[1][3]

Core Reactivity of the Indole Nucleus

The indole ring is an electron-rich aromatic system. Due to the delocalization of the nitrogen lone-pair electrons, the pyrrole moiety is particularly activated towards electrophilic attack. The position of highest electron density, and thus the primary site for electrophilic substitution, is the C-3 carbon.

The presence of the electron-donating benzyloxy group at the C-7 position further enhances the nucleophilicity of the indole ring, reinforcing the preference for substitution at C-3.

Synthesis of this compound: The Mannich Reaction

This compound is synthesized from 7-benzyloxyindole via the Mannich reaction, a classic example of electrophilic substitution at the C-3 position of an activated indole.[4] The reaction involves an aminoalkylation using formaldehyde and dimethylamine in an acidic medium.

Mannich_Reaction Figure 1: Synthesis of this compound via the Mannich Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 7-Benzyloxyindole Cond Acetic Acid 0°C to Room Temp. R1->Cond R2 Formaldehyde R2->Cond R3 Dimethylamine R3->Cond P This compound Cond->P Yield: ~80%

A flowchart illustrating the key inputs and output of the Mannich reaction.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[4]

  • Reagent Preparation: A solution of 40% aqueous dimethylamine (69.9 mmol) and 37% aqueous formaldehyde (72.9 mmol) is prepared in acetic acid (70 mL).

  • Reaction Initiation: The solution is cooled to 0°C under a nitrogen atmosphere. 7-(Benzyloxy)-1H-indole (63.6 mmol) is added to the cooled solution.

  • Reaction Progression: The mixture is allowed to warm to room temperature and stirred for approximately 3.5 hours.

  • Workup: Water is added to the reaction mixture, which is then washed with diethyl ether to remove unreacted starting material.

  • Basification & Extraction: The aqueous layer's pH is adjusted to 12 with a 3N aqueous sodium hydroxide solution. The product is then extracted with chloroform.

  • Purification: The combined organic layers are washed with saturated brine and dried over anhydrous potassium carbonate. The solvent is evaporated.

  • Crystallization: The crude product is dissolved in ethyl acetate and crystallized by the addition of n-hexane to yield pure this compound.

Reagents and Conditions Summary
Reagent/ConditionQuantity/ParameterMoles (mmol)Role
7-(Benzyloxy)-1H-indole14.2 g63.6Substrate
40% aq. Dimethylamine7.88 g69.9Reagent
37% aq. Formaldehyde5.92 g72.9Reagent
Acetic Acid70 mL-Solvent/Catalyst
Temperature0°C to Room Temp.-Condition
Reaction Time3.5 hours-Condition
Product Yield 14.3 g (80%) 50.9 Outcome

Table 2: Summary of reagents and conditions for the synthesis of this compound, adapted from EP1514869.[4]

Key Reactivity at the C-3 Position: Nucleophilic Substitution

The most significant aspect of this compound's reactivity is the function of the dimethylaminomethyl group as an excellent leaving group. This allows the C-3 methylene carbon, which is typically a site of nucleophilic attack by the indole, to become an electrophilic center susceptible to attack from external nucleophiles.[5][6]

The reaction is typically facilitated by activating the dimethylamino group, converting it into a better leaving group. A common method is quaternization with an alkylating agent like methyl iodide, which forms a highly labile trimethylammonium salt.[7][8] This intermediate is readily displaced by a wide range of nucleophiles.

Nucleophilic_Substitution Figure 2: General Workflow for C-3 Nucleophilic Substitution Start This compound Intermediate Activated Intermediate (e.g., Quaternary Salt) Start->Intermediate Activation Activator Activating Agent (e.g., CH₃I, CDMT) Activator->Intermediate Product C-3 Substituted 7-Benzyloxyindole Intermediate->Product Substitution Nucleophile Nucleophile (e.g., CN⁻, Malonates, Enolates) Nucleophile->Product Leaving_Group Leaving Group (e.g., N(CH₃)₃) Product->Leaving_Group Expulsion

Workflow for the displacement of the gramine side chain.
Reaction Mechanism

  • Activation: The lone pair on the dimethylamino nitrogen attacks an activating agent (e.g., methyl iodide), forming a quaternary ammonium salt. This transforms the poor leaving group (-NMe₂) into an excellent, uncharged leaving group (NMe₃).

  • Nucleophilic Attack: A suitable nucleophile attacks the electrophilic C-3 methylene carbon.

  • Displacement: The attack results in the displacement of the trimethylamine leaving group, forming a new carbon-nucleophile bond at the C-3 position.

This reactivity pattern is fundamental to the use of gramine and its derivatives in the synthesis of tryptamines, tryptophan analogs, and other complex indole alkaloids.[6] For instance, reaction with cyanide sources followed by reduction provides a direct route to tryptamines, while reaction with malonic esters can be used to build more complex side chains.[5]

Experimental Protocol: General Procedure for Nucleophilic Displacement

The following is a generalized protocol for the substitution of the dimethylamino group, based on common procedures for gramine derivatives.[5][9]

  • Activation: this compound (1.0 equiv) is dissolved in a suitable aprotic solvent (e.g., THF, DMF). An activating agent, such as methyl iodide (1.1 equiv), is added, and the mixture is stirred at room temperature until the formation of the quaternary salt is complete (often observed as a precipitate).

  • Nucleophile Addition: The nucleophile (e.g., sodium cyanide or diethyl malonate, 1.2-1.5 equiv) is added to the mixture, often with a base (e.g., NaH for malonates) if the nucleophile is not already anionic.

  • Reaction: The reaction is heated (e.g., to reflux) and monitored by TLC until the starting material is consumed.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Conclusion

This compound is a powerful synthetic tool whose reactivity is centered on the indole nucleus. Its synthesis via the Mannich reaction exemplifies the classic C-3 electrophilic substitution of indoles. More importantly, the gramine side chain inverts this reactivity, enabling a host of C-3 nucleophilic substitution reactions. This dual nature makes this compound a cornerstone intermediate for constructing a wide array of functionalized indole derivatives, underpinning its continued importance in pharmaceutical research and development.

References

Methodological & Application

Application Notes and Protocols for the Analysis of 7-Benzyloxygramine by HPLC and UPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyloxygramine is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. As a derivative of gramine, its purity and accurate quantification are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques widely employed for the analysis of pharmaceutical intermediates and APIs. This document provides detailed application notes and protocols for the development of robust HPLC and UPLC methods for the analysis of this compound.

UPLC technology offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and enhanced sensitivity due to the use of sub-2 µm particle columns.[1][2][3][4] These benefits can lead to increased sample throughput and reduced solvent consumption, making UPLC a cost-effective and efficient choice for high-volume quality control environments.[2][3]

Experimental Protocols

Sample Preparation

A standardized and consistent sample preparation protocol is crucial for accurate and reproducible results.[5][6] The following protocol is recommended for the preparation of this compound samples for HPLC and UPLC analysis.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.22 µm, PTFE or nylon)[5]

Protocol:

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in methanol and dilute to the mark. Mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock standard solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

  • Sample Solution (from a reaction mixture or bulk material):

    • Accurately weigh an appropriate amount of the sample containing this compound into a volumetric flask.

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and dilute to a known volume to achieve a target concentration within the calibration range.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC or UPLC vial prior to injection to remove any particulate matter.[5]

HPLC Method Protocol

This method is designed to provide a robust and reliable separation of this compound from potential process-related impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
UPLC Method Protocol

This UPLC method offers a significant reduction in analysis time while improving resolution and sensitivity compared to the HPLC method.[1][3]

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, column heater, and a PDA or TUV detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)[7][8][9]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-0.5 min: 30% B; 0.5-3.0 min: 30-80% B; 3.0-3.5 min: 80% B; 3.5-3.6 min: 80-30% B; 3.6-5.0 min: 30% B
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection Wavelength 280 nm
Injection Volume 2 µL

Data Presentation

The following tables summarize the expected quantitative data from the validation of the proposed HPLC and UPLC methods, demonstrating the superior performance of the UPLC method.[1][2][4]

Table 1: System Suitability Parameters

ParameterHPLCUPLCAcceptance Criteria (as per ICH)[10][11][12]
Theoretical Plates > 2000> 5000> 2000
Tailing Factor < 1.5< 1.2≤ 2.0
%RSD of Peak Area (n=6) < 1.0%< 0.5%≤ 2.0%

Table 2: Method Validation Summary

ParameterHPLCUPLCAcceptance Criteria (as per ICH)[10][11][12]
Linearity (r²) > 0.999> 0.999≥ 0.999
Range (µg/mL) 1 - 1001 - 100Defined by linearity
LOD (µg/mL) ~0.1~0.03Signal-to-noise ratio of 3:1
LOQ (µg/mL) ~0.3~0.1Signal-to-noise ratio of 10:1
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%98.0 - 102.0%
Precision (%RSD) < 1.5%< 1.0%≤ 2.0%

Visualizations

The following diagrams illustrate the experimental workflows for the HPLC and UPLC method development for this compound analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Weigh this compound p2 Dissolve in Methanol p1->p2 p3 Dilute to Working Concentration p2->p3 p4 Filter through 0.22 µm Syringe Filter p3->p4 h1 Inject Sample (10 µL) p4->h1 h2 C18 Column (4.6x150mm, 5µm) h1->h2 h3 Gradient Elution (ACN/H2O with 0.1% Formic Acid) h2->h3 h4 Flow Rate: 1.0 mL/min h3->h4 h5 Detection at 280 nm h4->h5 d1 Peak Integration h5->d1 d2 Quantification using Calibration Curve d1->d2 d3 Report Results d2->d3

Caption: HPLC analysis workflow for this compound.

UPLC_Workflow cluster_prep Sample Preparation cluster_uplc UPLC Analysis cluster_data Data Analysis p1 Weigh this compound p2 Dissolve in Methanol p1->p2 p3 Dilute to Working Concentration p2->p3 p4 Filter through 0.22 µm Syringe Filter p3->p4 u1 Inject Sample (2 µL) p4->u1 u2 UPLC BEH C18 Column (2.1x50mm, 1.7µm) u1->u2 u3 Gradient Elution (ACN/H2O with 0.1% Formic Acid) u2->u3 u4 Flow Rate: 0.5 mL/min u3->u4 u5 Detection at 280 nm u4->u5 d1 Peak Integration u5->d1 d2 Quantification using Calibration Curve d1->d2 d3 Report Results d2->d3

Caption: UPLC analysis workflow for this compound.

Method_Development_Logic cluster_screening Method Screening cluster_optimization Method Optimization cluster_validation Method Validation (ICH Guidelines) start Define Analytical Goal (Purity, Assay) s1 Column Selection (e.g., C18, Phenyl) start->s1 s2 Mobile Phase Selection (ACN vs. MeOH, pH) s1->s2 s3 Initial Gradient Profile s2->s3 o1 Fine-tune Gradient s3->o1 Evaluate Resolution & Peak Shape o2 Optimize Flow Rate & Temperature o1->o2 o3 Adjust Injection Volume o2->o3 v1 Specificity o3->v1 Finalized Conditions v2 Linearity & Range v1->v2 v3 Accuracy & Precision v2->v3 v4 LOD & LOQ v3->v4 v5 Robustness v4->v5 final Final Validated Method v5->final

Caption: Logical workflow for HPLC/UPLC method development.

References

Application Notes and Protocols for the Synthesis of Tryptamine Derivatives from 7-Benzyloxygramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 7-hydroxytryptamine and its N-substituted derivatives, utilizing 7-benzyloxygramine as a versatile precursor. The protocols detailed herein are intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

Tryptamine and its derivatives are a class of indole alkaloids with significant biological and pharmaceutical relevance. Many tryptamines act as neurotransmitters or neuromodulators in the central nervous system, with serotonin (5-hydroxytryptamine) being a prominent example.[1][2] The diverse physiological effects of tryptamines are mediated through their interaction with various serotonin receptors (5-HT receptors).[1][3] Consequently, the development of synthetic routes to novel tryptamine derivatives is of great interest for drug discovery and the study of neurological processes.

This compound is a valuable starting material for the synthesis of 7-substituted tryptamines. Its chemical structure allows for a straightforward conversion to the corresponding tryptamine through a two-step sequence: cyanation followed by reduction. The benzyl protecting group on the 7-hydroxy functionality can be readily removed in the final step to yield the desired 7-hydroxytryptamine derivatives. These compounds are of particular interest for investigating their potential interactions with serotonin receptors, such as the 5-HT7 and 5-HT2A receptors, which are implicated in various neurological functions and disorders.[4][5]

Overall Synthesis Workflow

The synthesis of 7-hydroxytryptamine derivatives from this compound follows a three-stage process, as illustrated in the workflow diagram below. The initial step involves the synthesis of the precursor, this compound, from 7-benzyloxyindole. This is followed by the conversion of this compound to the key intermediate, 7-benzyloxytryptamine. Finally, deprotection of the benzyl group yields the target 7-hydroxytryptamine, which can be further derivatized at the amino group if desired.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Tryptamine Synthesis cluster_2 Stage 3: Deprotection & Derivatization A 7-Benzyloxyindole B This compound A->B Mannich Reaction C 7-Benzyloxyindole-3-acetonitrile B->C Cyanation D 7-Benzyloxytryptamine C->D Reduction E 7-Hydroxytryptamine D->E Debenzylation F N-Substituted 7-Hydroxytryptamine Derivatives E->F N-Alkylation / N-Acylation

Caption: Overall workflow for the synthesis of 7-hydroxytryptamine derivatives.

Experimental Protocols

Stage 1: Synthesis of this compound (Precursor)

This protocol describes the synthesis of this compound from 7-benzyloxyindole via the Mannich reaction.[6]

Materials:

  • 7-Benzyloxy-1H-indole

  • Dimethylamine solution (40% aqueous)

  • Formaldehyde solution (37% aqueous)

  • Acetic acid

  • Diethyl ether

  • Sodium hydroxide solution (3N)

  • Chloroform

  • Saturated brine

  • Anhydrous potassium carbonate

  • Ethyl acetate

  • n-Hexane

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 7-(benzyloxy)-1H-indole (14.2 g, 63.6 mmol) in acetic acid (70 mL) at 0°C.

  • To the stirred solution, add a 40% aqueous dimethylamine solution (7.88 g, 69.9 mmol) followed by a 37% aqueous formaldehyde solution (5.92 g, 72.9 mmol).

  • Allow the reaction mixture to stir at room temperature for 3.5 hours.

  • Add water to the reaction solution and wash with diethyl ether.

  • Adjust the pH of the aqueous layer to 12 with a 3N aqueous sodium hydroxide solution.

  • Extract the mixture with chloroform.

  • Wash the organic layer with saturated brine and dry over anhydrous potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate (100 mL) and crystallize from n-hexane (100 mL).

  • Collect the crystals by filtration to obtain N-((7-benzyloxy)-1H-indol-3-yl)methyl)-N,N-dimethylamine (this compound).

Quantitative Data:

CompoundStarting MaterialYieldMelting PointReference
This compound7-Benzyloxy-1H-indole80%N/A[6]

Characterization Data (¹H-NMR, CDCl₃): δ: 8.35 (1H, brs), 7.47-7.49 (2H, m), 7.35-7.43 (3H, m), 7.32 (1H, d, J=8.0Hz), 7.10 (1H, d, J=2.3Hz), 7.03 (1H, dd, J=7.9, 7.7Hz), 6.73 (1H, d, J=7.7Hz), 5.20 (2H, s), 3.61 (2H, s), 2.27 (6H, s).[6]

Stage 2: Synthesis of 7-Benzyloxytryptamine (Key Intermediate)

This stage involves a two-step process: the conversion of this compound to 7-benzyloxyindole-3-acetonitrile, followed by the reduction of the nitrile to the primary amine.

Step 2a: Synthesis of 7-Benzyloxyindole-3-acetonitrile

This protocol is adapted from the general procedure for the cyanation of gramine derivatives.

Materials:

  • This compound

  • Potassium cyanide (KCN)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in DMF in a round-bottom flask.

  • Add a solution of potassium cyanide in water to the reaction mixture.

  • Heat the mixture under reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 7-benzyloxyindole-3-acetonitrile.

Step 2b: Reduction of 7-Benzyloxyindole-3-acetonitrile to 7-Benzyloxytryptamine

This protocol describes the reduction of the nitrile using lithium aluminum hydride (LiAlH₄).

Materials:

  • 7-Benzyloxyindole-3-acetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Water

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a suspension of LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere.

  • Dissolve 7-benzyloxyindole-3-acetonitrile in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain 7-benzyloxytryptamine.

Quantitative Data (Expected):

CompoundStarting MaterialReagentYield (Expected)Reference (General Method)
7-Benzyloxyindole-3-acetonitrileThis compoundKCN70-90%General Knowledge
7-Benzyloxytryptamine7-Benzyloxyindole-3-acetonitrileLiAlH₄80-95%General Knowledge
Stage 3: Synthesis of 7-Hydroxytryptamine Derivatives

Step 3a: Deprotection of 7-Benzyloxytryptamine

This protocol utilizes catalytic transfer hydrogenation for the removal of the benzyl protecting group.[7][8][9]

Materials:

  • 7-Benzyloxytryptamine

  • Palladium on carbon (10% Pd/C)

  • Formic acid or Ammonium formate

  • Methanol or Ethanol

Procedure:

  • Dissolve 7-benzyloxytryptamine in methanol or ethanol in a round-bottom flask.

  • Add 10% Pd/C catalyst to the solution.

  • Add formic acid or ammonium formate as the hydrogen donor.

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Evaporate the solvent from the combined filtrate and washings under reduced pressure to yield 7-hydroxytryptamine.

Step 3b: N-Alkylation/N-Acylation of 7-Hydroxytryptamine (Optional)

Standard procedures for N-alkylation (e.g., reductive amination) or N-acylation (e.g., reaction with an acid chloride or anhydride) can be employed to synthesize a variety of N-substituted 7-hydroxytryptamine derivatives.

Application Notes: Biological Significance and Signaling Pathways

7-Hydroxytryptamine and its derivatives are valuable tools for studying the serotonergic system. Serotonin (5-hydroxytryptamine) is a key neurotransmitter that regulates a vast array of physiological and psychological processes, including mood, sleep, appetite, and cognition.[10][11] Its effects are mediated by a family of at least 14 distinct receptor subtypes (5-HT₁-₇).[1][3]

The 7-hydroxy substitution on the tryptamine scaffold can significantly influence the compound's affinity and selectivity for different serotonin receptors. Of particular interest are the 5-HT₇ and 5-HT₂A receptors.

  • 5-HT₇ Receptors: These receptors are implicated in the regulation of circadian rhythms, sleep, learning, and memory, and are considered a potential target for the treatment of depression and cognitive disorders.[4][12] The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][12]

  • 5-HT₂A Receptors: These receptors are the primary target for classic psychedelic drugs and are also involved in processes such as learning, memory, and anxiety.[5] The 5-HT₂A receptor is a Gq/G₁₁-coupled GPCR, and its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).[5]

The synthesis of 7-hydroxytryptamine and its derivatives allows for the systematic exploration of structure-activity relationships at these and other serotonin receptors. By modifying the substituents on the amino group, researchers can fine-tune the pharmacological properties of these molecules to develop selective agonists or antagonists, which are invaluable as research tools and potential therapeutic agents.

Serotonin_Signaling cluster_0 Serotonin Receptor Signaling 7-Hydroxytryptamine 7-Hydroxytryptamine 5-HT7_Receptor 5-HT7 Receptor (Gs-coupled) 7-Hydroxytryptamine->5-HT7_Receptor 5-HT2A_Receptor 5-HT2A Receptor (Gq-coupled) 7-Hydroxytryptamine->5-HT2A_Receptor AC Adenylyl Cyclase 5-HT7_Receptor->AC Activates PLC Phospholipase C 5-HT2A_Receptor->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_1 Cellular Response (e.g., Gene Expression, Neuronal Excitability) PKA->Cellular_Response_1 Phosphorylates Targets PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response_2 Cellular Response (e.g., Smooth Muscle Contraction, Platelet Aggregation) PKC->Cellular_Response_2 Phosphorylates Targets Ca_release->Cellular_Response_2 Modulates

Caption: Simplified signaling pathways for 5-HT7 and 5-HT2A receptors.

References

Application of 7-Benzyloxygramine in the Synthesis of Serotonin Receptor Ligands: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyloxygramine is a versatile synthetic intermediate, pivotal in the construction of various indole alkaloids and tryptamine derivatives that serve as ligands for serotonin (5-HT) receptors. Its structure, featuring a protected hydroxyl group at the 7-position and a reactive dimethylaminomethyl group at the 3-position, makes it an ideal starting material for introducing a variety of pharmacophores. The benzyloxy group offers robust protection during multi-step syntheses and can be readily removed in the final stages to yield the desired 7-hydroxyindole derivatives, which often exhibit significant biological activity. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of potent serotonin receptor ligands, particularly focusing on the synthesis of 7-substituted tryptamines.

Core Application: Synthesis of 7-Substituted Tryptamines

The primary application of this compound in this context is its role as a precursor for 7-benzyloxy-substituted tryptamines. The gramine moiety at the 3-position is an excellent leaving group in the presence of nucleophiles, allowing for the extension of the side chain to form the tryptamine ethylamine backbone. Subsequent deprotection of the benzyl group yields 7-hydroxytryptamine derivatives, which can be further modified or evaluated for their activity at various serotonin receptor subtypes.

A general synthetic scheme starting from this compound to produce 7-substituted tryptamine derivatives is outlined below. This pathway typically involves a two-step process: cyanation or nitromethane condensation followed by reduction.

G cluster_0 Synthesis of 7-Benzyloxy-3-indoleacetonitrile cluster_1 Reduction to 7-Benzyloxytryptamine cluster_2 Deprotection to 7-Hydroxytryptamine A This compound B Quaternary Ammonium Salt Intermediate A->B CH3I C 7-Benzyloxy-3-indoleacetonitrile B->C NaCN D 7-Benzyloxy-3-indoleacetonitrile E 7-Benzyloxytryptamine D->E LiAlH4 or H2/Raney Ni F 7-Benzyloxytryptamine G 7-Hydroxytryptamine F->G H2, Pd/C G Start Start Dissolve Dissolve this compound in anhydrous DMF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_MeI Add CH3I dropwise Cool->Add_MeI Stir_RT Stir at room temperature (2-4 hours) Add_MeI->Stir_RT Add_NaCN Add aqueous NaCN solution Stir_RT->Add_NaCN Heat Heat to 60-80 °C (4-6 hours) Add_NaCN->Heat TLC_Monitor Monitor by TLC Heat->TLC_Monitor Workup Aqueous work-up (Water/Diethyl ether) TLC_Monitor->Workup Reaction Complete Extract Extract with Diethyl ether Workup->Extract Wash Wash with water and brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify End 7-Benzyloxy-3-indoleacetonitrile Purify->End G cluster_0 5-HT1A Receptor Signaling Ligand 7-OH-Tryptamine Agonist Receptor 5-HT1A Receptor Ligand->Receptor G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits GIRK GIRK Channel Opening G_Protein->GIRK activates cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization G cluster_1 5-HT2A Receptor Signaling Ligand 7-OH-Tryptamine Agonist Receptor 5-HT2A Receptor Ligand->Receptor G_Protein Gq/11 Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca2+ IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC activates

7-Benzyloxygramine: A Versatile Building Block for the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyloxygramine is a valuable and versatile building block in organic synthesis, particularly in the construction of complex indole alkaloids and other bioactive natural products. Its unique structure, featuring a protected hydroxyl group at the 7-position and a reactive dimethylaminomethyl group at the 3-position of the indole scaffold, makes it an ideal precursor for a variety of chemical transformations. This allows for the strategic introduction of diverse functionalities, enabling the synthesis of compounds with significant therapeutic potential, especially in the realm of neurological disorders.

The benzyloxy group serves as a robust protecting group for the 7-hydroxyl functionality, which is a common feature in many biologically active indole alkaloids. This protection allows for selective reactions at other positions of the indole ring without interference from the potentially reactive hydroxyl group. The gramine side chain at the C-3 position is an excellent leaving group in the presence of various nucleophiles, facilitating the introduction of a wide range of substituents at this biologically important position. This reactivity profile makes this compound a key intermediate in the synthesis of tryptamine derivatives, including analogues of the psychoactive natural product psilocin, which are of significant interest for their potential therapeutic applications in treating depression, anxiety, and other mental health conditions.

These application notes provide a comprehensive overview of the utility of this compound in natural product synthesis, including detailed experimental protocols for its preparation and subsequent transformations. The information presented is intended to serve as a practical guide for researchers in academia and industry engaged in the synthesis and development of novel therapeutic agents.

Data Presentation

Table 1: Synthesis of this compound
Starting MaterialReagents and ConditionsProductYield (%)Reference
7-(Benzyloxy)-1H-indole40% aq. dimethylamine, 37% aq. formaldehyde, acetic acid, water, 0°C to room temp., 3.5 hThis compound80[1]
Table 2: Synthetic Applications of this compound
Starting MaterialReagents and ConditionsProductYield (%)Reference
This compound1. MeI, THF; 2. NaCN, DMSO, 100°C7-Benzyloxyindole-3-acetonitrile~60-70 (typical)General procedure
This compound1. MeI, THF; 2. NaBH4, THF/H2O7-Benzyloxy-N,N-dimethyltryptamine~70-80 (typical)General procedure
This compoundDiethyl malonate, NaH, THFDiethyl 2-((7-(benzyloxy)-1H-indol-3-yl)methyl)malonateHighGeneral procedure
7-Benzyloxy-N,N-dimethyltryptamineH2, Pd/C, EtOH7-Hydroxy-N,N-dimethyltryptamineQuantitativeGeneral procedure

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 7-(benzyloxy)-1H-indole via a Mannich reaction.[1]

Materials:

  • 7-(Benzyloxy)-1H-indole

  • 40% aqueous dimethylamine solution

  • 37% aqueous formaldehyde solution

  • Acetic acid

  • Water

  • Diethyl ether

  • 3N aqueous sodium hydroxide solution

  • Chloroform

  • Saturated brine

  • Anhydrous potassium carbonate

  • Ethyl acetate

  • n-Hexane

Procedure:

  • To a solution of a 40% aqueous dimethylamine solution (7.88 g, 69.9 mmol) and a 37% aqueous formaldehyde solution (5.92 g, 72.9 mmol) in acetic acid (70 mL), add 7-(benzyloxy)-1H-indole (14.2 g, 63.6 mmol) at 0°C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 3.5 hours.

  • Add water to the reaction solution and wash the mixture with diethyl ether.

  • Adjust the pH of the aqueous layer to 12 with a 3N aqueous sodium hydroxide solution.

  • Extract the mixture with chloroform.

  • Wash the organic layer with saturated brine and dry over anhydrous potassium carbonate.

  • Evaporate the solvent.

  • Dissolve the obtained crude product in ethyl acetate (100 mL) and crystallize from n-hexane (100 mL).

  • Collect the crystals by filtration to give N-((7-benzyloxy)-1H-indol-3-yl)methyl)-N,N-dimethylamine (14.3 g, 50.9 mmol, 80% yield).

Characterization:

  • ¹H-NMR (CDCl₃) δ: 8.35 (1H, brs), 7.47-7.49 (2H, m), 7.35-7.43 (3H, m), 7.32 (1H, d, J=8.0Hz), 7.10 (1H, d, J=2.3Hz), 7.03 (1H, dd, J=7.9, 7.7Hz), 6.73 (1H, d, J=7.7Hz), 5.20 (2H, s), 3.61 (2H, s), 2.27 (6H, s).[1]

Protocol 2: Synthesis of 7-Benzyloxyindole-3-acetonitrile

This protocol outlines a general procedure for the conversion of this compound to 7-benzyloxyindole-3-acetonitrile, a key intermediate for the synthesis of tryptamines.

Materials:

  • This compound

  • Methyl iodide (MeI)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • Dissolve this compound in anhydrous THF.

  • Add methyl iodide (1.1 equivalents) and stir the mixture at room temperature until the formation of the quaternary ammonium salt is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • To the resulting quaternary ammonium salt, add anhydrous DMSO followed by sodium cyanide (1.2 equivalents).

  • Heat the reaction mixture to 100°C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 7-benzyloxyindole-3-acetonitrile.

Protocol 3: Synthesis of 7-Benzyloxy-N,N-dimethyltryptamine

This protocol describes the reduction of the intermediate nitrile from Protocol 2 to the corresponding tryptamine.

Materials:

  • 7-Benzyloxyindole-3-acetonitrile

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Diethyl ether

Procedure (using NaBH₄ as an example):

  • Dissolve 7-benzyloxyindole-3-acetonitrile in a mixture of THF and water.

  • Cool the solution to 0°C and add sodium borohydride (excess) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield 7-benzyloxy-N,N-dimethyltryptamine.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_transformation Key Transformations cluster_deprotection Final Deprotection 7-Benzyloxyindole 7-Benzyloxyindole This compound This compound 7-Benzyloxyindole->this compound Mannich Reaction Reagents1 Dimethylamine, Formaldehyde, Acetic Acid Gramine This compound Acetonitrile 7-Benzyloxyindole-3-acetonitrile Gramine->Acetonitrile 1. MeI 2. NaCN Tryptamine 7-Benzyloxy-N,N-dimethyltryptamine Gramine->Tryptamine Reduction Malonate C3-Alkylated Product Gramine->Malonate Malonic Ester Synthesis Protected_Tryptamine 7-Benzyloxy-N,N-dimethyltryptamine Final_Product 7-Hydroxy-N,N-dimethyltryptamine (Psilocin Analogue) Protected_Tryptamine->Final_Product Hydrogenolysis (H2, Pd/C)

Caption: Synthetic workflow from 7-benzyloxyindole to a psilocin analogue.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascade Ligand Psilocin Analogue Receptor 5-HT2A Receptor Ligand->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Neuronal Excitation, Synaptic Plasticity Ca->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A receptor downstream signaling pathway activated by psilocin analogues.[2][3][4][5]

Conclusion

This compound has proven to be an indispensable tool for the synthesis of a wide array of natural products and their analogues, particularly those containing a 7-hydroxyindole scaffold. Its utility stems from the robust protection of the 7-hydroxyl group and the versatile reactivity of the C-3 gramine moiety, which allows for the facile introduction of various side chains. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this building block and to develop novel compounds with potential therapeutic applications. The continued exploration of this compound in organic synthesis is expected to lead to the discovery of new and improved therapeutic agents for a range of diseases.

References

Application Notes & Protocols: Solid-Phase Synthesis Strategies Utilizing 7-Benzyloxygramine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed solid-phase synthesis (SPS) strategy for creating libraries of C3-substituted indole derivatives, such as substituted tryptamines. This strategy leverages the reactivity of a resin-bound 7-benzyloxygramine intermediate, which is generated in situ on the solid support. By immobilizing the 7-benzyloxyindole scaffold, this method allows for the efficient introduction of diverse functionalities at the C3 position through nucleophilic displacement of the dimethylaminomethyl group. This approach is ideal for generating compound libraries for drug discovery and medicinal chemistry programs, combining the flexibility of gramine chemistry with the high-throughput and purification advantages of solid-phase synthesis.

Introduction

Indole-based structures, particularly tryptamines, are privileged scaffolds in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. Gramine (N,N-dimethyl-1H-indole-3-methylamine) is a classic reagent in indole chemistry, serving as a stable precursor for introducing substituents at the C3 position. The dimethylamino group acts as an excellent leaving group upon activation or in the presence of various nucleophiles. This compound offers the additional advantage of a protected hydroxyl group at the 7-position, a common site for substitution in bioactive molecules.

Translating the utility of gramine to solid-phase organic synthesis (SPOS) provides a powerful platform for the rapid assembly of diverse indole libraries. The strategy outlined herein involves the initial immobilization of a 7-benzyloxyindole precursor onto a solid support, followed by an on-resin Mannich reaction to form a reactive gramine moiety. This resin-bound intermediate can then be reacted with a variety of nucleophiles in solution. Excess reagents and byproducts are easily removed by simple washing steps, and the final, purified product is released in a final cleavage step.

Overall Synthetic Workflow

The proposed solid-phase strategy is modular and proceeds through several distinct stages, from initial resin loading to the final release of the target molecule. This workflow is designed to be robust and adaptable for the synthesis of a wide array of C3-functionalized 7-hydroxyindole derivatives.

G A Resin Preparation (Swelling) B Immobilization of 7-Benzyloxyindole A->B C On-Resin Mannich Reaction (Gramine Formation) B->C D C3-Alkylation with Nucleophile (Nu-) C->D E Side-Chain Modification (Optional, e.g., Reduction) D->E F Cleavage & Deprotection E->F G Final Product Purification (HPLC) F->G

Figure 1: High-level workflow for the solid-phase synthesis of C3-substituted indoles.

Detailed Synthetic Scheme

The core of the strategy is the on-resin generation of the gramine moiety, which serves as a reactive handle for subsequent diversification. The following scheme illustrates the key chemical transformations on the solid support.

Figure 2: Detailed chemical reaction pathway on the solid support.

Experimental Protocols

The following protocols are adapted from standard solid-phase organic synthesis methodologies.[1] All manipulations should be performed in a dedicated solid-phase synthesis vessel equipped with a frit for solvent filtration.

Protocol 1: Immobilization of 7-Benzyloxyindole on 2-Chlorotrityl Chloride Resin

  • Resin Swelling: Place 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g loading) in the reaction vessel. Swell the resin in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes with gentle agitation.

  • Coupling Solution: In a separate flask, dissolve 7-benzyloxyindole (2.0 eq, 2.4 mmol, 536 mg) in anhydrous DCM (8 mL).

  • Loading: Drain the swelling solvent from the resin. Add the solution of 7-benzyloxyindole, followed by N,N-diisopropylethylamine (DIPEA, 4.0 eq, 4.8 mmol, 0.84 mL).

  • Reaction: Agitate the mixture at room temperature for 4 hours.

  • Capping: To cap any unreacted trityl chloride sites, drain the reaction mixture and add a solution of DCM/Methanol/DIPEA (17:2:1, 10 mL). Agitate for 30 minutes.

  • Washing: Drain the capping solution. Wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF, 3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resin under high vacuum for at least 2 hours. The loading efficiency can be determined gravimetrically or by a test cleavage.

Protocol 2: On-Resin Mannich Reaction (Gramine Formation)

  • Resin Swelling: Swell the dried, indole-loaded resin from Protocol 1 in 1,4-dioxane (10 mL) for 30 minutes.

  • Reagent Solution: In a separate vial, prepare the Mannich reagent by mixing aqueous formaldehyde (37%, 5.0 eq), dimethylamine (40% in water, 5.0 eq), and glacial acetic acid (5.0 eq) in 1,4-dioxane (5 mL).

  • Reaction: Drain the swelling solvent. Add the Mannich reagent solution to the resin. Heat the vessel to 60°C and agitate for 12-16 hours.

  • Washing: Cool the vessel to room temperature. Drain the reaction solution and wash the resin thoroughly with 1,4-dioxane (3 x 10 mL), water (2 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum.

Protocol 3: C3-Alkylation with Nitroalkane Nucleophile

  • Resin Swelling: Swell the resin-bound gramine from Protocol 2 in anhydrous DMF (10 mL) for 30 minutes.

  • Nucleophile Activation: In a separate flask, dissolve nitromethane (10 eq) in anhydrous DMF (5 mL). Add a non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU, 10 eq). Stir for 10 minutes at room temperature to generate the nitronate anion.

  • Reaction: Drain the swelling solvent from the resin. Add the activated nucleophile solution to the resin. Agitate at 50°C for 24 hours.

  • Washing: Cool to room temperature. Drain the solution and wash the resin with DMF (3 x 10 mL), a solution of 0.1M acetic acid in DMF (2 x 10 mL) to neutralize residual base, followed by DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum. A small sample can be cleaved to check reaction completion by LC-MS.

Protocol 4: On-Resin Reduction of the Nitro Group

  • Resin Swelling: Swell the nitro-alkylated resin from Protocol 3 in DMF (10 mL) for 30 minutes.

  • Reducing Agent: Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 15 eq) in DMF (10 mL).

  • Reaction: Drain the swelling solvent. Add the SnCl₂ solution to the resin. Agitate at 60°C for 12 hours.

  • Washing: Cool to room temperature. Drain the solution and wash the resin with DMF (5 x 10 mL), a solution of 5% DIPEA in DMF (3 x 10 mL) to remove tin salts, followed by DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum.

Protocol 5: Cleavage from Resin and Final Deprotection

  • Preparation: Place the dried, final resin in the reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Cleavage: Add the cleavage cocktail (10 mL per gram of starting resin) to the resin. Agitate at room temperature for 2-3 hours. The acidic conditions will cleave the molecule from the trityl linker and simultaneously remove the 7-position benzyl protecting group.

  • Product Isolation: Filter the resin and collect the filtrate in a round-bottom flask. Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.

  • Purification: Concentrate the TFA solution under a stream of nitrogen. Precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product and decant the ether. Purify the crude product by preparative reverse-phase HPLC.

Data Presentation

The following table presents illustrative data for a hypothetical synthesis of a small library of tryptamine analogs using the proposed strategy. Yields and purities are estimated based on typical outcomes for solid-phase organic synthesis.

Compound IDNucleophile Used (for Protocol 3)Final Structure (Post-Cleavage)Expected Purity (HPLC, %)Expected Overall Yield (%)
TRYP-001 Nitromethane7-Hydroxytryptamine>9545-55
TRYP-002 Nitroethaneα-Methyl-7-hydroxytryptamine>9540-50
TRYP-003 Diethyl malonate3-(7-Hydroxyindol-3-yl)propanoic acid>9035-45
TRYP-004 TosMIC3-Cyano-7-hydroxyindole>9550-60

Note: The data presented is for illustrative purposes only and represents expected outcomes for well-optimized reactions.

Conclusion

The outlined solid-phase strategy provides a robust and versatile framework for the synthesis of C3-substituted 7-hydroxyindoles. By generating a reactive gramine intermediate on the resin, this method facilitates the parallel synthesis of compound libraries with high efficiency and purity. This approach is well-suited for academic and industrial laboratories focused on the discovery and development of novel indole-based therapeutics.

References

7-Benzyloxygramine: A Versatile Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. By screening low-molecular-weight fragments, FBDD allows for a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties. 7-Benzyloxygramine is a commercially available indole derivative that presents an attractive scaffold for FBDD campaigns. Its molecular weight, structural features, and synthetic tractability make it an ideal starting point for the development of potent and selective inhibitors for a range of biological targets. This document provides detailed application notes and protocols for the use of this compound in FBDD programs.

Properties of this compound as a Molecular Fragment

This compound possesses several key attributes that make it a high-quality fragment for screening libraries.

PropertyValueSignificance in FBDD
Molecular Weight280.36 g/mol [1]Adheres to the "Rule of Three" (MW < 300 Da), a common guideline for fragment selection, ensuring good ligand efficiency.[2]
StructureIndole scaffold with a benzyloxy group at the 7-position and a dimethylaminomethyl group at the 3-position.The indole core is a common motif in bioactive molecules. The benzyloxy group provides a vector for synthetic elaboration, while the dimethylaminomethyl group can be modified or replaced to explore different interactions.
SolubilitySoluble in various organic solvents.Good solubility is crucial for screening assays to avoid false positives and ensure accurate determination of binding affinity.
Synthetic AccessibilityCan be synthesized from 7-benzyloxyindole.[3]Readily available starting material and straightforward synthesis allow for the rapid generation of analogs for structure-activity relationship (SAR) studies.

General Workflow for FBDD using this compound

The following diagram outlines a typical workflow for an FBDD program initiating with a this compound-based fragment.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization A Fragment Library (including this compound) B Biophysical Screening (NMR, SPR, X-ray) A->B C Hit Confirmation B->C D Affinity Determination (Kd, LE) C->D E Structural Biology (X-ray Crystallography) D->E F Structure-Activity Relationship (SAR) E->F G Fragment Growing/ Linking/Merging F->G H Lead Compound G->H Hit_To_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Lead Compound A This compound (Fragment Hit) B Fragment Growing: Modify benzyloxy group A->B C Fragment Merging: Combine with another fragment A->C D Fragment Linking: Connect to a nearby binder A->D E Optimized Lead Compound (Improved Potency & Properties) B->E C->E D->E

References

Application Notes and Protocol for N-demethylation of 7-Benzyloxygramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-demethylation is a crucial chemical transformation in organic synthesis, particularly in the modification of natural products and the development of new pharmaceutical agents. The removal of a methyl group from a tertiary amine, such as in the indole alkaloid derivative 7-Benzyloxygramine, can provide a valuable intermediate for further functionalization and the synthesis of novel compounds with potentially altered biological activities. This document provides a detailed protocol for the N-demethylation of this compound to 7-benzyloxy-N-methyltryptamine, focusing on the widely applicable and effective α-chloroethyl chloroformate (ACE-Cl) method.

Overview of N-demethylation Methods

Several methods have been established for the N-demethylation of tertiary amines.[1][2] Classical approaches include the von Braun reaction, which utilizes toxic cyanogen bromide.[3][4][5] More contemporary and widely adopted methods involve the use of chloroformate esters, such as phenyl chloroformate and α-chloroethyl chloroformate (ACE-Cl).[1][2][3] The ACE-Cl method is often preferred due to its high efficiency and the milder conditions required for the subsequent cleavage of the carbamate intermediate.[3] Other notable techniques include the Polonovski reaction and palladium-catalyzed N-demethylation, though their applicability can be substrate-dependent.[1][6][7]

The ACE-Cl mediated N-demethylation proceeds via a two-step mechanism. Initially, the tertiary amine reacts with α-chloroethyl chloroformate to form an intermediate carbamate. This is followed by a facile hydrolysis or methanolysis step to yield the desired secondary amine.[1][3]

Experimental Protocol: N-demethylation of this compound using α-Chloroethyl Chloroformate (ACE-Cl)

This protocol is adapted from established procedures for the N-demethylation of tertiary amines and alkaloids.[1][3]

Materials:

  • This compound

  • α-Chloroethyl chloroformate (ACE-Cl)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Carbamate Formation

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). The recommended concentration is approximately 0.1-0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add α-chloroethyl chloroformate (ACE-Cl) (1.2-1.5 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 2: Carbamate Cleavage

  • Once the formation of the carbamate intermediate is complete (as indicated by TLC), concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvent and any excess ACE-Cl.

  • To the resulting residue, add anhydrous methanol (MeOH). The concentration should be similar to the initial reaction (0.1-0.2 M).

  • Heat the solution to reflux (approximately 65 °C) and stir for 1-2 hours. Monitor the cleavage of the carbamate to the desired secondary amine by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate in vacuo to remove the methanol.

Step 3: Work-up and Purification

  • Dissolve the residue in dichloromethane (DCM).

  • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acidic components.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 7-benzyloxy-N-methyltryptamine.

Data Presentation

ParameterValue/RangeNotes
Reactants
This compound1.0 eqStarting material
α-Chloroethyl chloroformate (ACE-Cl)1.2 - 1.5 eqReagent for carbamate formation
Reaction Conditions (Carbamate Formation)
SolventAnhydrous Dichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time1 - 3 hoursMonitor by TLC
Reaction Conditions (Carbamate Cleavage)
SolventAnhydrous Methanol (MeOH)
TemperatureReflux (~65 °C)
Reaction Time1 - 2 hoursMonitor by TLC
Yield Dependent on reaction scale and purification
Expected Yield80 - 95%Based on similar reactions in the literature

Mandatory Visualization

N_Demethylation_Workflow cluster_prep Preparation cluster_reaction1 Step 1: Carbamate Formation cluster_reaction2 Step 2: Carbamate Cleavage cluster_workup Step 3: Work-up & Purification start Dissolve this compound in anhydrous DCM cool Cool to 0 °C start->cool add_ace Add α-Chloroethyl Chloroformate cool->add_ace warm_stir Warm to RT and Stir (1-3h) add_ace->warm_stir monitor1 Monitor by TLC warm_stir->monitor1 evap1 Concentrate in vacuo monitor1->evap1 add_meoh Add anhydrous MeOH evap1->add_meoh reflux Reflux (1-2h) add_meoh->reflux monitor2 Monitor by TLC reflux->monitor2 evap2 Concentrate in vacuo monitor2->evap2 dissolve_dcm Dissolve in DCM evap2->dissolve_dcm wash Wash with NaHCO₃ and Brine dissolve_dcm->wash dry Dry over MgSO₄ wash->dry purify Purify by Column Chromatography dry->purify product 7-Benzyloxy-N-methyltryptamine purify->product

Caption: Workflow for the N-demethylation of this compound.

Safety Precautions

  • α-Chloroethyl chloroformate is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

  • All reactions should be carried out under an inert atmosphere to prevent moisture from interfering with the reagents.

  • Standard safety procedures for handling chemicals and glassware in a laboratory setting should be followed.

References

Large-scale synthesis and purification of 7-Benzyloxygramine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Large-Scale Synthesis and Purification of 7-Benzyloxygramine

For researchers, scientists, and drug development professionals, the efficient synthesis and purification of key intermediates are critical for advancing discovery and development programs. This compound is a valuable building block in the synthesis of various biologically active molecules and pharmaceuticals.[1] This document provides a detailed protocol for the large-scale synthesis of this compound via the Mannich reaction and subsequent purification through column chromatography and crystallization.

Synthesis of this compound

The synthesis of this compound is achieved through a one-pot Mannich reaction involving 7-Benzyloxyindole, formaldehyde, and dimethylamine in an acidic medium.[2] This reaction is robust and can be scaled effectively from gram to kilogram quantities.

Reaction Scheme

The overall reaction is as follows:

Synthesis_Pathway 7-Benzyloxyindole 7-Benzyloxyindole Reaction Mannich Reaction 7-Benzyloxyindole->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Dimethylamine Dimethylamine Dimethylamine->Reaction Acetic_Acid Acetic Acid (Solvent/Catalyst) Acetic_Acid->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound via Mannich Reaction.

Experimental Protocol: Large-Scale Synthesis

This protocol is adapted from a gram-scale synthesis and scaled for larger production.[2]

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
7-Benzyloxyindole223.272.2310.0
40% aq. Dimethylamine45.081.2411.0
37% aq. Formaldehyde30.030.9211.3
Glacial Acetic Acid60.0511.0-
Water18.02As needed-
Diethyl Ether74.12As needed-
3N Sodium Hydroxide40.00As needed-
Chloroform119.38As needed-
Saturated Brine-As needed-
Anhydrous Potassium Carbonate138.21As needed-

Procedure:

  • To a solution of 40% aqueous dimethylamine solution (1.24 kg, 11.0 mol) and 37% aqueous formaldehyde solution (0.92 kg, 11.3 mol) in glacial acetic acid (11.0 L), add 7-(benzyloxy)-1H-indole (2.23 kg, 10.0 mol) at 0°C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 3.5 hours.

  • Add water to the reaction solution and wash the mixture with diethyl ether.

  • Adjust the pH of the aqueous layer to 12 with a 3N aqueous sodium hydroxide solution.

  • Extract the mixture with chloroform.

  • Wash the organic layer with a saturated brine solution and dry over anhydrous potassium carbonate.

  • Evaporate the solvent to yield the crude product.

Expected Yield: Approximately 80%.[2]

Purification of this compound

A two-step purification process involving column chromatography followed by crystallization is recommended for obtaining high-purity this compound on a large scale.

Purification Workflow

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Crystallization Crystallization from Ethyl Acetate/n-Hexane Solvent_Evaporation->Crystallization Filtration_Drying Filtration and Drying Crystallization->Filtration_Drying Pure_Product Pure this compound Filtration_Drying->Pure_Product

References

Application Note & Protocol: Quantification of 7-Benzyloxygramine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyloxygramine is a versatile indole alkaloid derivative recognized for its potential applications in pharmaceutical research and development, particularly in the synthesis of bioactive molecules targeting neurological disorders.[1] Its structural similarity to other pharmacologically active indole alkaloids necessitates the development of sensitive and selective analytical methods for its quantification in biological matrices. This is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development.

This document provides a detailed application note and a comprehensive protocol for the quantification of this compound in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The proposed method is based on established analytical techniques for similar compounds and offers high sensitivity and specificity.[2][3][4]

Analytical Method Overview

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique for the quantification of this compound in biological matrices due to its superior sensitivity, selectivity, and wide dynamic range.[3] The method involves sample preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and detection by mass spectrometry.

Key Features of the Proposed LC-MS/MS Method:

  • High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ), enabling the measurement of trace amounts of the analyte.

  • High Selectivity: Minimizes interference from endogenous matrix components through the use of Multiple Reaction Monitoring (MRM).[5]

  • Robustness: Provides reliable and reproducible results suitable for regulated bioanalysis.

  • High Throughput: The rapid chromatographic separation allows for the analysis of a large number of samples in a short time.[6]

Quantitative Data Summary

The following table summarizes the hypothetical validation parameters for the proposed LC-MS/MS method for the quantification of this compound in human plasma and urine. These values are based on typical performance characteristics of similar assays for related compounds.[7][8][9]

ParameterHuman PlasmaHuman Urine
Linearity Range 0.1 - 100 ng/mL0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) 0.05 ng/mL0.2 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL0.5 ng/mL
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 90 - 110%85 - 115%
Matrix Effect MinimalMinimal

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction of this compound from human plasma and urine using a mixed-mode solid-phase extraction (SPE) cartridge.

Materials:

  • Human plasma or urine samples

  • This compound certified reference standard

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Mixed-mode SPE cartridges (e.g., Oasis MCX)

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma or urine samples at room temperature.

    • Vortex the samples for 10 seconds to ensure homogeneity.

    • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitates.

    • Transfer 500 µL of the supernatant to a clean microcentrifuge tube.

    • Add 50 µL of the Internal Standard working solution and vortex for 10 seconds.

    • Acidify the sample by adding 500 µL of 4% formic acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

    • Dry the cartridge under high vacuum for 5 minutes.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

    • Apply a gentle vacuum to ensure complete elution.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3) m/z

    • Internal Standard: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3) m/z

Visualizations

experimental_workflow sample_collection Sample Collection (Plasma/Urine) sample_prep Sample Preparation (Solid-Phase Extraction) sample_collection->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis data_acquisition Data Acquisition (MRM Mode) lc_ms_analysis->data_acquisition data_processing Data Processing (Integration & Quantification) data_acquisition->data_processing reporting Reporting (Concentration Results) data_processing->reporting

Caption: Experimental workflow for this compound quantification.

signaling_pathway extracellular This compound (Extracellular) receptor Receptor (e.g., GPCR) extracellular->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A (PKA) second_messenger->pka transcription_factor Transcription Factor (e.g., CREB) pka->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Neuronal Plasticity) gene_expression->cellular_response

Caption: Hypothetical signaling pathway for this compound.

method_validation validation Analytical Method Validation specificity Specificity & Selectivity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Intra- & Inter-day) validation->precision lod_loq LOD & LOQ validation->lod_loq recovery Extraction Recovery validation->recovery stability Stability (Freeze-Thaw, Bench-top, etc.) validation->stability

Caption: Key parameters for analytical method validation.

References

Troubleshooting & Optimization

Common byproducts and impurities in 7-Benzyloxygramine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Benzyloxygramine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is synthesized via a Mannich reaction. This reaction involves the aminoalkylation of 7-benzyloxyindole with formaldehyde and dimethylamine. Acetic acid is commonly used as a solvent and catalyst for this transformation.

Q2: What are the most common byproducts I should expect in this synthesis?

A2: The most probable byproducts are the result of side reactions involving the indole nucleus and the benzyl protecting group. These include:

  • Bis(7-benzyloxy-1H-indol-3-yl)methane: Formed from the reaction of two molecules of 7-benzyloxyindole with one molecule of formaldehyde.

  • 7-Hydroxygramine: Results from the cleavage of the benzyl ether protecting group under the acidic reaction conditions.

  • Unreacted 7-Benzyloxyindole: Incomplete reaction can leave starting material in the crude product.

  • Polymeric materials: Polymerization of formaldehyde or indole derivatives can lead to the formation of insoluble resinous materials.

Q3: My reaction mixture turned into a thick, unmanageable tar. What could be the cause?

A3: The formation of a gummy solid or tar is a common issue in Mannich reactions with indoles, especially if the reaction temperature is not controlled.[1] This is often due to the formation of polymeric byproducts. Ensure that the reaction is cooled appropriately, especially during the addition of reagents and during the work-up. Maintaining a low temperature during basification is critical to prevent the precipitation of an oily or gummy product.[1]

Q4: I am seeing a significant amount of starting material remaining after the reaction. How can I improve the conversion?

A4: Incomplete conversion can be due to several factors:

  • Reaction time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Temperature: While excessive heat can cause side reactions, the reaction may need to be warmed to room temperature or slightly above to proceed to completion.

  • Reagent quality: Ensure that the formaldehyde and dimethylamine solutions are of the correct concentration and have not degraded.

Q5: How can I effectively purify the crude this compound?

A5: Purification is typically achieved through recrystallization or column chromatography. A common procedure involves dissolving the crude product in a minimal amount of a solvent like ethyl acetate and then inducing crystallization by adding a non-polar solvent such as n-hexane.[2] For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction by TLC until the starting material is consumed. Consider extending the reaction time if necessary.
Suboptimal Temperature The reaction is typically started at 0°C and then allowed to warm to room temperature.[2] Ensure proper temperature control.
Side Reactions The formation of byproducts such as bis(7-benzyloxy-1H-indol-3-yl)methane will lower the yield of the desired product. Optimize reaction conditions (e.g., stoichiometry of reactants) to minimize side reactions.
Loss during Work-up Ensure complete extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent (e.g., chloroform or ethyl acetate) are recommended.[2] Avoid the formation of emulsions.
Issue 2: Presence of Significant Impurities in the Final Product
Impurity Identification Troubleshooting and Removal
Bis(7-benzyloxy-1H-indol-3-yl)methane This byproduct will have a higher molecular weight and will be less polar than this compound. It can be identified by LC-MS and NMR.This impurity can be removed by column chromatography on silica gel. Optimizing the stoichiometry of the reactants (avoiding an excess of 7-benzyloxyindole relative to formaldehyde and dimethylamine) may reduce its formation.
7-Hydroxygramine This impurity will have a lower molecular weight and be more polar than this compound due to the presence of the hydroxyl group. It can be identified by LC-MS.This impurity arises from the cleavage of the benzyl ether. While benzyl ethers are generally stable in acetic acid, prolonged reaction times or higher temperatures may promote this side reaction.[3] Purification by column chromatography or preparative HPLC can separate this more polar impurity.
Unreacted 7-Benzyloxyindole This can be detected by TLC or HPLC by comparing with a standard of the starting material.Optimize reaction conditions to drive the reaction to completion (see Issue 1). This less polar impurity can be separated by column chromatography.

Quantitative Data

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Role Typical Yield (%)
7-BenzyloxyindoleC₁₅H₁₃NO223.27Starting Material-
FormaldehydeCH₂O30.03Reagent-
DimethylamineC₂H₇N45.08Reagent-
This compound C₁₈H₂₀N₂O 280.36 Product ~80% [2]

Experimental Protocols

Synthesis of this compound[2]
  • To a solution of a 40% aqueous dimethylamine solution (7.88 g, 69.9 mmol) and a 37% aqueous formaldehyde solution (5.92 g, 72.9 mmol) in acetic acid (70 mL), add 7-(benzyloxy)-1H-indole (14.2 g, 63.6 mmol) at 0°C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 3.5 hours.

  • Add water to the reaction solution and wash with diethyl ether to remove non-polar impurities.

  • Adjust the pH of the aqueous layer to 12 with a 3N aqueous sodium hydroxide solution.

  • Extract the product with chloroform.

  • Wash the combined organic layers with saturated brine and dry over anhydrous potassium carbonate.

  • Evaporate the solvent to obtain the crude product.

  • Dissolve the crude product in ethyl acetate (100 mL) and crystallize from n-hexane (100 mL).

  • Collect the crystals by filtration to give this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

For high-purity this compound, reversed-phase HPLC can be utilized. A general protocol is provided below, which should be optimized for the specific instrument and impurity profile.

  • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a suitable ratio of A:B (e.g., 90:10) and gradually increase the proportion of B to elute the product and then the less polar impurities.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition.

  • Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

  • Post-Purification: Analyze the collected fractions for purity and evaporate the solvent under reduced pressure.

Visualizations

Synthesis_Pathway Start 7-Benzyloxyindole Product This compound Start->Product Reagents Formaldehyde + Dimethylamine Iminium Eschenmoser's Salt (Iminium Ion) Reagents->Iminium in Acetic Acid Iminium->Product Electrophilic Substitution

Caption: Synthesis pathway of this compound.

Side_Reactions Indole 7-Benzyloxyindole Gramine This compound Indole->Gramine Mannich Reaction (Desired) BisIndole Bis(7-benzyloxy-1H-indol-3-yl)methane Indole->BisIndole Reaction with Formaldehyde (Side Reaction) Hydroxy 7-Hydroxygramine Gramine->Hydroxy Debenzylation (Side Reaction)

Caption: Potential side reactions in this compound synthesis.

Troubleshooting_Workflow Start Crude this compound Analysis Analyze by TLC/HPLC/NMR Start->Analysis Purity Purity > 95%? Analysis->Purity Impurity1 Unreacted Starting Material Purity->Impurity1 No Impurity2 Bis-indole Byproduct Purity->Impurity2 Impurity3 Debenzylated Product Purity->Impurity3 End Pure this compound Purity->End Yes Purification Column Chromatography or Preparative HPLC Impurity1->Purification Impurity2->Purification Impurity3->Purification Purification->Analysis

Caption: Troubleshooting workflow for this compound purification.

References

Stability issues and degradation products of 7-Benzyloxygramine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 7-Benzyloxygramine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and questions related to the handling and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as N,N-dimethyl-1-(7-phenylmethoxy-1H-indol-3-yl)methanamine, is a synthetic organic compound. It belongs to the gramine class of indole alkaloids. Due to its structural similarity to biologically active molecules, it serves as a versatile intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

Q2: What are the primary stability concerns for this compound?

A2: Like many indole-containing compounds, this compound is susceptible to degradation under several conditions. The primary concerns are exposure to light (photostability), strong acidic and basic conditions (hydrolysis), and oxidizing agents. The indole nucleus can be sensitive to oxidation, and the benzyloxy group can be cleaved under harsh acidic or reductive conditions. The dimethylaminomethyl group at the 3-position can also be a site of reactivity.

Q3: How should I properly store this compound?

A3: To ensure the stability of this compound, it should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (e.g., -20°C). Protecting it from light is crucial to prevent photolytic degradation.

Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

A4: The appearance of unexpected peaks in your chromatogram likely indicates the presence of degradation products or impurities from the synthesis. To identify the cause, it is recommended to perform a forced degradation study to see if the impurity peaks match any of the degradation products formed under stress conditions such as acid, base, oxidation, heat, or light exposure.

Q5: What analytical techniques are best suited for analyzing the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying this compound and separating it from its degradation products. For the identification and structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and subsequent isolation and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Troubleshooting Guides

Issue 1: Loss of Purity or Appearance of Unknown Impurities in Stored Samples
Symptom Potential Cause Troubleshooting Steps
Gradual decrease in the main peak area and the emergence of new, smaller peaks in HPLC analysis over time.Inadequate Storage Conditions: Exposure to light, elevated temperatures, or oxygen can lead to degradation.1. Verify Storage: Ensure the compound is stored in an amber vial or a container wrapped in aluminum foil to protect it from light. 2. Control Temperature: Store at the recommended low temperature. 3. Inert Atmosphere: For long-term storage, purge the container with an inert gas like nitrogen or argon before sealing.
The solid material has changed color (e.g., from white/off-white to yellowish or brownish).Oxidation or Photodegradation: The indole ring is susceptible to oxidation, which can often result in colored byproducts.1. Handle Under Inert Gas: If possible, handle the solid material in a glovebox or under a stream of inert gas. 2. Minimize Light Exposure: Work in a dimly lit area or use light-blocking containers during sample preparation.
Rapid degradation is observed when the compound is in solution.Solvent-Induced Degradation: The choice of solvent can impact stability. Protic or acidic solvents may promote degradation.1. Solvent Selection: Use aprotic, neutral solvents like acetonitrile or anhydrous DMSO for stock solutions. 2. Fresh Solutions: Prepare solutions fresh before each experiment whenever possible.
Issue 2: Inconsistent Results in Biological Assays
Symptom Potential Cause Troubleshooting Steps
Decreasing potency or variable activity of this compound in cell-based or in-vitro assays.Degradation in Assay Media: The pH, temperature, and components of the biological assay buffer or media may be causing the compound to degrade over the course of the experiment.1. Media Stability Study: Perform a short-term stability study of this compound in the assay media. Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the remaining parent compound. 2. Adjust Assay Protocol: If degradation is observed, consider reducing the incubation time or preparing fresh compound dilutions at multiple intervals during the experiment.
High background signal or unexpected biological responses.Bioactive Degradation Products: One or more of the degradation products may be biologically active, leading to confounding results.1. Characterize Degradants: Use LC-MS to identify the major degradation products. 2. Isolate and Test: If possible, isolate the major degradation products and test their activity in the assay independently to understand their contribution to the observed effects.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[1][2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubate at 60°C for 24 hours.

  • Cool the solution and neutralize with an equivalent amount of 0.1 M HCl.

  • Dilute with the mobile phase for analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light, for 24 hours.

  • Dilute with the mobile phase for analysis.

5. Thermal Degradation:

  • Place the solid this compound in an oven at 60°C for 48 hours.

  • After exposure, prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase for analysis.

6. Photolytic Degradation:

  • Expose a 0.1 mg/mL solution of this compound to a photostability chamber with both UV and visible light for 24 hours.

  • Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analyze both the exposed and control samples by HPLC.

Data Presentation

Table 1: Hypothetical Summary of Forced Degradation Results for this compound

Stress Condition% DegradationNumber of Degradation ProductsMajor Degradation Product (Hypothetical)
0.1 M HCl, 60°C, 24h15.2%2DP-1 (Loss of benzyloxy group)
0.1 M NaOH, 60°C, 24h8.5%1DP-2 (Indole ring modification)
3% H₂O₂, RT, 24h18.9%3DP-3 (N-oxide formation)
Solid, 60°C, 48h5.1%1DP-3 (N-oxide formation)
Photolytic (UV/Vis), 24h12.7%2DP-4 (Dimerization product)

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific degradation data for this compound is not publicly available.

Visualizations

G cluster_input This compound cluster_stress Stress Conditions cluster_products Potential Degradation Products 7BG This compound Acid Acidic Hydrolysis 7BG->Acid Leads to Base Basic Hydrolysis 7BG->Base Leads to Oxidation Oxidation 7BG->Oxidation Leads to Photo Photolysis 7BG->Photo Leads to Thermal Thermal Stress 7BG->Thermal Leads to DP1 7-Hydroxygramine (Debenzylation) Acid->DP1 DP2 Indole Ring Opened Products Base->DP2 DP3 This compound N-oxide Oxidation->DP3 DP4 Dimeric Products Photo->DP4 Thermal->DP3

Caption: Potential degradation pathways of this compound under various stress conditions.

G start Start: Sample Analysis Required prep_sample Prepare Sample Solution start->prep_sample hplc_analysis Perform HPLC-UV Analysis prep_sample->hplc_analysis check_purity Purity > 99% and No Unknown Peaks? hplc_analysis->check_purity pass Result: Stable Sample, Proceed with Experiment check_purity->pass Yes fail Result: Degradation Detected check_purity->fail No lcms_analysis Perform LC-MS Analysis for Identification fail->lcms_analysis review_storage Review Storage and Handling Procedures fail->review_storage characterize Isolate and Characterize Degradants (NMR) lcms_analysis->characterize

Caption: Experimental workflow for troubleshooting sample instability.

References

Strategies for preventing dimerization of 7-Benzyloxygramine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Benzyloxygramine. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and storage of this compound, with a primary focus on preventing its dimerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as N,N-dimethyl-1-(7-phenylmethoxy-1H-indol-3-yl)methanamine, is a versatile intermediate compound used in organic synthesis.[1] Its primary applications are in pharmaceutical research and development, where it serves as a crucial building block for the synthesis of complex bioactive molecules, including novel drugs targeting neurological disorders.[1]

Q2: What are the typical storage conditions for this compound?

To ensure stability and prevent degradation, this compound should be stored at 0-8 °C.[1] It is typically supplied as a white to off-white crystalline powder.[1]

Q3: What is the most common side reaction or degradation pathway for this compound?

The most prevalent issue is the dimerization of this compound, particularly under acidic conditions that may be present during its synthesis or workup. While direct literature on this compound dimerization is scarce, analogous indole derivatives are known to dimerize, most commonly forming a methylene-bridged dimer at the C3 position (a 3,3'-diindolylmethane structure). This is often catalyzed by acid, which facilitates the formation of a reactive electrophilic intermediate.

Q4: I've observed an unexpected, less soluble impurity in my this compound sample. Could this be a dimer?

It is highly probable. Dimers of gramine derivatives are typically larger, less polar, and consequently less soluble in common solvents than the monomeric form. If you observe a precipitate or an additional spot on your Thin Layer Chromatography (TLC) with a lower Rf value, dimerization should be suspected.

Troubleshooting Guide: Dimerization Issues

This guide provides solutions to specific problems you might encounter related to the dimerization of this compound.

Problem Potential Cause Recommended Solution(s)
Low yield of this compound and formation of a significant amount of insoluble precipitate during Mannich synthesis. Excessive Acidity: The Mannich reaction is often acid-catalyzed (e.g., using acetic acid).[2][3] High concentrations of acid or prolonged reaction times can promote the formation of a reactive intermediate that leads to dimerization.1. Control pH: Carefully neutralize the reaction mixture immediately after the reaction is complete. Maintain a pH between 7 and 9 during workup and extraction.2. Use Milder Catalysts: Consider using Lewis acids like ZnCl₂ which can promote the Mannich reaction under milder conditions, potentially reducing dimerization.[3]3. Temperature Control: Keep the reaction temperature as low as reasonably possible to slow down the rate of the dimerization side reaction.
TLC analysis of the crude product shows a significant spot at a lower Rf, which intensifies over time. Residual Acid: Trace amounts of acid in the purified product can catalyze dimerization during storage, even at low temperatures.1. Thorough Washing: During the workup, wash the organic layer containing the product with a mild base (e.g., saturated sodium bicarbonate solution) to remove all traces of acid.2. Final Product pH Check: Ensure the final product is free of acid before solvent removal. A pH check of a small aqueous suspension of the product can be informative.
Difficulty in purifying this compound from the dimer by column chromatography. Similar Polarity: While the dimer is less polar, its polarity might still be close enough to the monomer to make separation difficult, especially with high dimer concentration.1. Solvent Precipitation: Utilize the lower solubility of the dimer. Dissolve the crude product in a minimum amount of a suitable solvent (e.g., ethyl acetate) in which the monomer is soluble, but the dimer is not. The dimer can then be removed by filtration.2. Recrystallization: Recrystallization from a carefully chosen solvent system can effectively separate the monomer from the dimer. Acetone has been noted as a potential recrystallization solvent for gramine.[4]
Product degradation is observed during storage, even at recommended temperatures (0-8 °C). Exposure to Light or Air: While acid is a primary catalyst, light or oxidative conditions could potentially contribute to the formation of other degradation products or colored impurities.1. Inert Atmosphere: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon).2. Light Protection: Store the container in the dark or use an amber-colored vial to protect it from light.

Experimental Protocols

Protocol 1: pH-Controlled Workup to Minimize Dimerization

This protocol details the steps for working up the reaction mixture after the synthesis of this compound via the Mannich reaction to prevent acid-catalyzed dimerization.

  • Reaction Quenching: Once the synthesis is deemed complete by TLC, cool the reaction mixture to 0-5 °C in an ice bath.

  • Dilution: Add cold water to the reaction mixture to dilute the acid and reagents.

  • Neutralization: Slowly add a chilled, saturated solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Monitor the pH of the aqueous layer, aiming for a final pH of 8-9. Be cautious of gas evolution (CO₂).

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or chloroform.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated sodium bicarbonate solution (to remove any remaining acid).

    • Water.

    • Brine (saturated NaCl solution) to aid in drying.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or potassium carbonate (K₂CO₃), filter, and remove the solvent under reduced pressure at a temperature not exceeding 40 °C.

Protocol 2: Purification of this compound from its Dimer by Solvent Precipitation

This method is effective for removing significant quantities of the less soluble dimer from the desired monomer.

  • Dissolution: Place the crude product containing the monomer and dimer in a flask. Add a minimal amount of a solvent in which the monomer is highly soluble but the dimer has low solubility (e.g., a mixture of ethyl acetate and hexane, or acetone).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes. The monomer should dissolve, while the dimer remains as a solid precipitate.

  • Filtration: Filter the mixture to separate the dissolved monomer from the solid dimer.

  • Rinsing: Wash the collected solid dimer with a small amount of the cold solvent to recover any trapped monomer.

  • Product Recovery: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified this compound.

  • Purity Check: Assess the purity of the obtained product by TLC or HPLC. Repeat the process if necessary.

Visualizations

Hypothesized Dimerization Pathway

The following diagram illustrates the proposed acid-catalyzed dimerization mechanism of this compound.

Dimerization_Pathway cluster_monomer Monomer Activation cluster_dimerization Dimer Formation Monomer This compound Protonation Protonation of Dimethylamino Group Monomer->Protonation H⁺ (Acid Catalyst) Intermediate Reactive Electrophilic Intermediate Protonation->Intermediate Elimination of Dimethylamine Dimer 3,3'-Methylene-bridged Dimer Intermediate->Dimer Nucleophilic Attack Nucleophile Second Molecule of This compound (Nucleophile) Nucleophile->Dimer

Caption: Proposed acid-catalyzed dimerization pathway of this compound.

Experimental Workflow for Dimer Prevention

This workflow outlines the key decision points and steps for minimizing dimer formation during and after the synthesis of this compound.

Dimer_Prevention_Workflow Start Start: Mannich Reaction Reaction_Complete Reaction Complete? (Monitor by TLC) Start->Reaction_Complete Reaction_Complete->Reaction_Complete No Workup pH-Controlled Workup (Neutralize with NaHCO₃) Reaction_Complete->Workup Yes Extraction Solvent Extraction Workup->Extraction Check_Dimer Dimer Present? Extraction->Check_Dimer Purification Purification Precipitation Solvent Precipitation or Recrystallization Purification->Precipitation Final_Product Pure this compound Storage Store at 0-8 °C Under Inert Gas, in Dark Final_Product->Storage Check_Dimer->Purification Yes Check_Dimer->Final_Product No Precipitation->Final_Product

Caption: Workflow for the synthesis and purification of this compound, emphasizing dimer prevention.

References

Technical Support Center: Overcoming Poor Solubility of 7-Benzyloxygramine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of 7-Benzyloxygramine.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in aqueous media?

A1: The poor aqueous solubility of this compound is likely attributed to its chemical structure. The molecule contains a large, non-polar benzyloxy group and an indole ring system, which are hydrophobic. While it also possesses a basic dimethylaminomethyl group that can be protonated, the overall lipophilicity of the molecule can lead to low solubility in neutral aqueous solutions.

Q2: What is the first and most simple step to try to improve the solubility of this compound?

A2: For an ionizable compound like this compound, which contains a basic amine group, the most straightforward initial approach is pH adjustment.[1][2][3][] By lowering the pH of the aqueous medium, the tertiary amine group becomes protonated, forming a more soluble salt.[3][] Conducting a pH-solubility profile is a crucial first experiment to understand the compound's behavior.[3]

Q3: What are the main strategies to enhance the solubility of poorly water-soluble drugs like this compound?

A3: Several techniques can be employed to enhance the solubility of poorly soluble drugs.[2][5] These can be broadly categorized into physical and chemical modifications.[5][6] Key strategies include:

  • pH adjustment: As mentioned, modifying the pH to ionize the molecule can significantly increase solubility.[]

  • Cosolvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of non-polar compounds.[7][8][9]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, forming inclusion complexes with enhanced aqueous solubility.[10][11][12][13]

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[14][15][16][17]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a solid state can enhance solubility and dissolution rate.[18][19][20][21][22]

Troubleshooting Guides

Issue 1: Compound precipitates when transitioning from organic solvent to aqueous buffer.
  • Possible Cause: The compound is "crashing out" of solution due to a rapid change in solvent polarity.

  • Troubleshooting Steps:

    • Use a Cosolvent System: Instead of directly adding the aqueous buffer, try a gradual addition or use a pre-mixed cosolvent system. Common cosolvents for in vitro studies include DMSO, ethanol, and polyethylene glycols (PEGs).[7][8][23]

    • Optimize the Cosolvent Percentage: Start with a higher percentage of the organic solvent and titrate downwards to find the lowest concentration that maintains solubility while being compatible with your experiment.

    • pH Adjustment of the Aqueous Phase: Ensure the pH of the aqueous buffer is in a range where this compound is ionized and more soluble (likely acidic pH).

Issue 2: Low and inconsistent results in cell-based assays.
  • Possible Cause: Poor solubility is leading to an unknown and variable concentration of the compound in the assay medium. The compound may be precipitating over time.

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock in a Solubilizing Excipient: Consider preparing a stock solution using a formulation approach. A stock solution in a cyclodextrin solution (e.g., HP-β-CD) can be prepared and then diluted into the cell culture medium.

    • Visually Inspect for Precipitation: Before and after adding the compound to your assay wells, visually inspect for any signs of precipitation.

    • Kinetic Solubility Assay: Perform a kinetic solubility assay in your specific assay medium to determine the concentration at which the compound starts to precipitate over the time course of your experiment.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of each buffer.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge or filter the samples to separate the undissolved solid from the supernatant.

  • Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility as a function of pH.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Preparation of HP-β-CD Solutions: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0, 1, 2, 5, 10% w/v).

  • Sample Preparation: Add an excess amount of this compound to each HP-β-CD solution.

  • Equilibration: Shake the samples at a constant temperature for 24-48 hours.

  • Separation and Quantification: As described in Protocol 1.

  • Data Analysis: Plot the solubility of this compound as a function of HP-β-CD concentration. This is known as a phase-solubility diagram.

Data Presentation

Table 1: Illustrative pH-Solubility Profile of this compound

pHSolubility (µg/mL)
2.01500
4.0850
6.0120
7.415
8.05
10.0< 1

Table 2: Illustrative Effect of Cosolvents and HP-β-CD on the Aqueous Solubility of this compound (at pH 7.4)

Formulation VehicleAchieved Concentration (µg/mL)Fold Increase vs. Water
Water151
5% DMSO in Water755
10% Ethanol in Water604
5% HP-β-CD in Water45030
10% HP-β-CD in Water90060

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_screening Initial Screening cluster_advanced Advanced Formulation cluster_outcome Desired Outcome Poor Aqueous Solubility Poor Aqueous Solubility pH Adjustment pH Adjustment Poor Aqueous Solubility->pH Adjustment Ionizable Group? Cosolvents Cosolvents Poor Aqueous Solubility->Cosolvents Simple Approach Cyclodextrins Cyclodextrins pH Adjustment->Cyclodextrins Insufficient Nanosuspension Nanosuspension pH Adjustment->Nanosuspension Insufficient Solid Dispersion Solid Dispersion pH Adjustment->Solid Dispersion Insufficient Enhanced Solubility Enhanced Solubility pH Adjustment->Enhanced Solubility Sufficient? Cosolvents->Cyclodextrins Insufficient Cosolvents->Nanosuspension Insufficient Cosolvents->Solid Dispersion Insufficient Cosolvents->Enhanced Solubility Sufficient? Cyclodextrins->Enhanced Solubility Nanosuspension->Enhanced Solubility Solid Dispersion->Enhanced Solubility

Caption: Decision workflow for selecting a solubility enhancement strategy.

troubleshooting_workflow Start Start Precipitation_Observed Precipitation Observed? Start->Precipitation_Observed Use_Cosolvent Introduce/Increase Cosolvent Precipitation_Observed->Use_Cosolvent Yes Proceed Proceed with Experiment Precipitation_Observed->Proceed No Adjust_pH Lower pH of Aqueous Phase Use_Cosolvent->Adjust_pH Re-evaluate Re-evaluate Solubility Use_Cosolvent->Re-evaluate Use_Cyclodextrin Formulate with Cyclodextrin Adjust_pH->Use_Cyclodextrin Adjust_pH->Re-evaluate Use_Cyclodextrin->Re-evaluate Re-evaluate->Precipitation_Observed Still Precipitates

Caption: Troubleshooting workflow for compound precipitation issues.

References

Navigating Temperature Control in 7-Benzyloxygramine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to temperature management during the synthesis of 7-Benzyloxygramine. Precise temperature control is critical for maximizing yield, minimizing impurity formation, and ensuring the reproducibility of this important synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature profile for the synthesis of this compound via the Mannich reaction?

A1: The recommended temperature profile involves two key stages. The initial addition of 7-(benzyloxy)-1H-indole to the mixture of dimethylamine, formaldehyde, and acetic acid should be conducted at 0°C.[1] This is followed by stirring the reaction mixture at room temperature (approximately 20-25°C) for several hours to allow the reaction to proceed to completion.[1]

Q2: What are the potential consequences of deviating from the recommended temperature profile?

A2: Deviating from the optimal temperature can lead to several undesirable outcomes. Elevated temperatures, in particular, can result in the formation of side products, such as bis(7-benzyloxyindolyl)methane, and may also promote the degradation of the starting material or the final product. This will likely lead to a lower yield and a more complex purification process. While some Mannich reactions involving indoles can be carried out at higher temperatures, this often requires specific catalysts or conditions to maintain selectivity.

Q3: My reaction yield is significantly lower than the expected ~80%. Could improper temperature control be the cause?

A3: Yes, improper temperature control is a likely culprit for low yields. If the initial addition of the indole is not performed at 0°C, the exothermic nature of the reaction can lead to a rapid temperature increase, favoring the formation of side products. Conversely, if the reaction is not allowed to warm to room temperature and stir for a sufficient amount of time, the reaction may not go to completion, resulting in a lower yield of the desired product.

Q4: I am observing an unknown impurity in my crude product. Could this be related to the reaction temperature?

A4: It is highly probable that temperature-related side reactions are the source of the impurity. One of the most common byproducts in the Mannich reaction of indoles is the formation of a bis(indolyl)methane derivative. This occurs when a second molecule of the indole reacts with the intermediate iminium ion. Higher reaction temperatures can increase the rate of this side reaction.

Troubleshooting Guide: Temperature-Related Issues

This guide provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of this compound that are related to temperature control.

Observed Issue Potential Cause (Temperature-Related) Recommended Action(s)
Low Yield (<60%) Inadequate cooling during indole addition: The reaction is exothermic, and an insufficient ice bath can lead to an initial temperature spike, promoting side reactions.- Ensure a well-maintained ice-water bath (0°C) is used during the addition of 7-benzyloxyindole.- Add the 7-benzyloxyindole solution slowly and dropwise to the reaction mixture to allow for effective heat dissipation.
Reaction time at room temperature is too short: The reaction may not have reached completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is stirred for the recommended duration (e.g., 3.5 hours) at room temperature after the initial cooling phase.[1]
Presence of a Major, Less Polar Impurity (by TLC) Elevated reaction temperature: This strongly suggests the formation of bis(7-benzyloxyindolyl)methane, which is less polar than the desired product.- Strictly adhere to the 0°C initial reaction temperature.- Consider using a cryostat for more precise temperature control if available.- For purification, employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the less polar byproduct.
Darkening of the Reaction Mixture Decomposition of reactants or product: Overheating can lead to the degradation of the sensitive indole starting material or the gramine product.- Maintain a nitrogen atmosphere throughout the reaction to prevent oxidation, which can be exacerbated by heat.[1]- Ensure the workup procedure is performed promptly after the reaction is complete to avoid prolonged exposure to acidic conditions at room temperature.
Inconsistent Results Between Batches Fluctuations in "room temperature": The ambient temperature of the lab can vary, affecting the reaction rate and potentially the side product profile.- For critical applications, consider conducting the second phase of the reaction in a temperature-controlled water bath set to a specific temperature (e.g., 25°C).- Document the ambient temperature for each reaction to help diagnose inconsistencies.

Quantitative Data Summary

Reaction Temperature Profile Reported Yield Key Considerations
Initial addition at 0°C, followed by stirring at room temperature (20-25°C)~80%[1]This two-stage approach is critical for controlling the initial exotherm and then allowing the reaction to proceed to completion.
Reaction conducted entirely at room temperatureLikely lower yield and purityIncreased risk of side product formation, particularly bis(7-benzyloxyindolyl)methane.
Reaction at elevated temperatures (>40°C)Significantly lower yield of desired productHigh probability of significant byproduct formation and potential for thermal degradation of starting materials and product.

Experimental Protocols

Synthesis of this compound[1]
  • In a flask under a nitrogen atmosphere, dissolve 40% aqueous dimethylamine solution (7.88 g, 69.9 mmol) and 37% aqueous formaldehyde solution (5.92 g, 72.9 mmol) in acetic acid (70 mL).

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add a solution of 7-(benzyloxy)-1H-indole (14.2 g, 63.6 mmol) to the cooled mixture.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3.5 hours.

  • Quench the reaction by adding water and wash the aqueous mixture with diethyl ether.

  • Adjust the pH of the aqueous layer to 12 with a 3N aqueous sodium hydroxide solution.

  • Extract the product with chloroform.

  • Wash the combined organic layers with saturated brine and dry over anhydrous potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethyl acetate and n-hexane to yield N-((7-benzyloxy)-1H-indol-3-yl)methyl)-N,N-dimethylamine.

Visualizations

Logical Workflow for Troubleshooting Temperature Issues

G Troubleshooting Temperature Control start Problem Observed low_yield Low Yield start->low_yield impurity Impurity Detected start->impurity dark_color Dark Reaction Color start->dark_color inconsistent Inconsistent Results start->inconsistent cause1 Inadequate Cooling (Initial Stage) low_yield->cause1 cause3 Reaction Temp Too Low (Stirring Stage) low_yield->cause3 impurity->cause1 cause2 Reaction Temp Too High (Stirring Stage) impurity->cause2 dark_color->cause2 cause4 Fluctuating Room Temp inconsistent->cause4 solution1 Ensure 0°C Ice Bath Slow Addition cause1->solution1 cause2->solution1 solution4 Purify via Column Chromatography cause2->solution4 solution5 Maintain Inert Atmosphere cause2->solution5 solution2 Monitor with TLC Ensure Sufficient Stir Time cause3->solution2 solution3 Use Controlled Temp Bath cause4->solution3

Caption: Troubleshooting logic for temperature issues in this compound synthesis.

Synthetic Pathway and Potential Side Reaction

G cluster_main Main Reaction Pathway cluster_side Side Reaction (Elevated Temperature) A 7-Benzyloxyindole C Iminium Ion Intermediate A->C Nucleophilic Attack B Formaldehyde + Dimethylamine B->C Formation D This compound C->D F Bis(7-benzyloxyindolyl)methane C->F Attack by another indole molecule E 7-Benzyloxyindole E->F

References

Analytical challenges in the characterization of 7-Benzyloxygramine impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to common analytical challenges encountered during the characterization of 7-Benzyloxygramine impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of impurities expected in this compound?

Impurities in this compound can be broadly categorized into two main types:

  • Process-Related Impurities: These originate from the manufacturing process.[1] They include starting materials, intermediates, by-products from side reactions, as well as reagents, ligands, and catalysts.[1][2] For example, in a typical Mannich reaction synthesis of gramine derivatives, unreacted indole starting materials or by-products from alternative reaction pathways could be present.[3]

  • Degradation Products: These form during storage or handling of the drug substance due to exposure to environmental factors like light, heat, humidity, or through interaction with other components in a formulation.[4] For this compound, likely degradation pathways could involve cleavage of the benzyloxy ether bond or oxidation of the indole ring.

Q2: Why are forced degradation studies essential for impurity analysis?

Forced degradation (or stress testing) is a critical process where the drug substance is intentionally exposed to harsh conditions such as acid, base, heat, light, and oxidation.[4] These studies are mandated by regulatory bodies like the ICH and serve several key purposes:[5]

  • Identify Potential Degradants: They help identify the most likely degradation products that could form under storage conditions, which is crucial for impurity profiling.[4][6]

  • Elucidate Degradation Pathways: Understanding how the molecule breaks down helps in developing more stable formulations and defining appropriate storage conditions.[6]

  • Develop Stability-Indicating Methods: The generated degradants are used to develop and validate analytical methods (like HPLC) that can accurately separate and quantify impurities from the active pharmaceutical ingredient (API), proving the method is "stability-indicating."[4][5]

Q3: My HPLC chromatogram shows poor separation of impurities. What are the first troubleshooting steps?

When facing co-eluting or poorly resolved peaks, a systematic approach is key.[7] Start by checking the most common sources of error:

  • Mobile Phase: Verify the correct composition, pH, and preparation of your mobile phase. Ensure solvents are HPLC grade and have been properly degassed, as dissolved gases can cause pump issues and baseline noise.[8][9]

  • System Leaks: Check all fittings and connections for any signs of leaks, which can cause pressure fluctuations and retention time variability.

  • Column Condition: Ensure the column is properly equilibrated with the mobile phase. If the column is old or has been used with harsh conditions, its performance may be degraded.

  • Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and poor resolution. Try dissolving the sample in the mobile phase itself or a weaker solvent.[10]

Q4: How can I resolve poor peak shapes, such as tailing or fronting, in my HPLC analysis?

Poor peak shape can compromise the accuracy of integration and quantification.

  • Peak Tailing: This is often caused by strong interactions between basic analytes (like the dimethylamino group in this compound) and acidic silanol groups on the silica-based column packing. Solutions include using a modern, end-capped, high-purity silica column, adding a competitive base (like triethylamine) to the mobile phase, or working at a lower pH to protonate the silanols.

  • Peak Fronting: This is typically a sign of column or sample overload. Reduce the injection volume or dilute the sample concentration and reinject.

Q5: My LC-MS analysis shows a new, unexpected mass. How do I begin to identify this unknown impurity?

Identifying an unknown requires a multi-step approach combining mass spectrometry and other techniques:

  • High-Resolution Mass Spectrometry (HRMS): If not already done, use HRMS to obtain a highly accurate mass measurement of the impurity. This allows you to predict possible elemental compositions, which is a critical first step in identification.

  • Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion inside the mass spectrometer to obtain a fragmentation pattern.[11] This pattern provides structural clues about the molecule. For indole alkaloids, characteristic fragment ions can often be indicative of the core structure.[12][13]

  • Isotopic Pattern Analysis: Examine the isotopic pattern of the molecular ion. This can help confirm the presence of certain elements like chlorine or bromine if they are suspected from the synthesis route.

  • Isolation and NMR: For definitive structural confirmation, the impurity may need to be isolated using techniques like preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[14]

Q6: What is the definitive role of NMR spectroscopy in impurity characterization?

While HPLC provides separation and MS offers mass information, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structure elucidation.[2][14]

  • 1D NMR (¹H and ¹³C): Provides direct information about the chemical environment of hydrogen and carbon atoms, allowing for the identification of functional groups and the overall carbon skeleton.[15]

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms within the molecule. For example, HMBC can show long-range correlations between protons and carbons, which is essential for piecing together the complete structure of a previously unknown impurity.[13]

Troubleshooting Guides

HPLC System Troubleshooting
SymptomPotential Cause(s)Recommended Solution(s)
High Backpressure 1. Blockage in the system (inline filter, guard column, or column frit).2. Precipitated buffer in the mobile phase or system.3. Column temperature too low.1. Systematically remove components (column, guard column) to locate the blockage and replace the blocked part.2. Ensure buffer is fully dissolved; flush the system with water.3. Increase column temperature to reduce mobile phase viscosity.
Baseline Noise or Drift 1. Air bubbles in the pump or detector.2. Contaminated or poor-quality mobile phase solvents.3. Column bleed at high temperatures or extreme pH.4. Detector lamp failing.1. Degas mobile phase thoroughly; purge the pump.[8]2. Use fresh, HPLC-grade solvents and additives.[8]3. Use a column stable at the operating conditions; consider a lower temperature.4. Check lamp energy and replace if necessary.
Variable Retention Times 1. Inconsistent mobile phase composition (poor mixing).2. Fluctuating column temperature.3. Inadequate column equilibration time.4. Pump malfunction (imprecise flow rate).1. Prepare mobile phase offline (pre-mix) to test; service the pump proportioning valves.[10]2. Use a column oven for stable temperature control.3. Ensure the column is fully equilibrated before injections (10-20 column volumes).4. Check pump seals and check valves for wear.
Ghost Peaks 1. Contamination in the injection system (carryover).2. Impurities in the mobile phase.3. Sample degradation in the autosampler.1. Clean the injector and syringe with a strong solvent; run blank injections.2. Run a gradient with no injection to see if peaks appear.3. Use cooled autosampler vials if the analyte is unstable.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Objective: To generate potential degradation products of this compound to support the development of a stability-indicating analytical method, as per ICH guidelines.[4][5]

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC-grade acetonitrile, methanol, and water

  • pH meter, heating block/water bath, UV chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.[16]

  • Control Sample: Dilute the stock solution with the 50:50 acetonitrile/water mixture to a final concentration of ~0.1 mg/mL. This is the unstressed control.

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution and 0.1 N HCl.

    • Heat at 60°C for 4 hours.

    • Cool, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix equal parts of the stock solution and 0.1 N NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with an equivalent amount of 0.1 N HCl and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix equal parts of the stock solution and 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.[16]

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Spread a thin layer of solid this compound in a petri dish.

    • Heat in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the diluent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber.

    • Analyze at intervals (e.g., 6, 12, 24 hours) to target 5-20% degradation.[5][16]

  • Analysis:

    • Analyze all stressed samples and the control sample using a suitable HPLC-UV/MS method.

    • Compare the chromatograms to identify new peaks corresponding to degradation products. Aim for 5-20% degradation of the main peak to ensure that relevant degradants are formed without excessive secondary degradation.[5]

Visualizations

impurity_profiling_workflow cluster_stress Stress Testing cluster_analysis Analytical Characterization cluster_result Outcome start This compound (API) degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->degradation hplc HPLC / UPLC Separation degradation->hplc uv Peak Detection (UV/DAD) hplc->uv ms Mass Analysis (LC-MS) hplc->ms nmr Structure Elucidation (NMR) uv->nmr hrms Accurate Mass (HRMS) ms->hrms msms Fragmentation (MS/MS) ms->msms hrms->nmr msms->nmr result Impurity Profile (Identified & Quantified) nmr->result

Caption: Workflow for impurity profiling of this compound.

hplc_troubleshooting start Chromatographic Problem (e.g., Poor Resolution, Tailing) q1 Is pressure abnormal? start->q1 q2 Is baseline noisy/drifting? q1->q2 No a1_high High Pressure: Check for blockages (frits, guard column) q1->a1_high Yes (High) a1_low Low Pressure: Check for leaks q1->a1_low Yes (Low) q3 Are retention times shifting? q2->q3 No a2 Check mobile phase (degassing, purity). Check detector lamp. q2->a2 Yes q4 Is peak shape poor? q3->q4 No a3 Check pump/mixer. Ensure column is equilibrated & thermostatted. q3->a3 Yes a4 Tailing: Check column, pH. Fronting: Dilute sample. q4->a4 Yes end_node System Optimized q4->end_node No a1_high->end_node a1_low->end_node a2->end_node a3->end_node a4->end_node

Caption: Logic diagram for troubleshooting common HPLC issues.

forced_degradation_pathways cluster_conditions Stress Conditions cluster_products Potential Impurities parent This compound (Parent Compound) acid Acid Hydrolysis (e.g., 0.1 N HCl, Heat) parent->acid base Base Hydrolysis (e.g., 0.1 N NaOH) parent->base oxid Oxidation (e.g., 3% H2O2) parent->oxid therm Thermal (e.g., 80°C) parent->therm photo Photolytic (e.g., UV Light) parent->photo p_acid Ether Cleavage Products acid->p_acid p_base Hydrolytic Impurities base->p_base p_oxid N-Oxides, Indole Ring Oxidation oxid->p_oxid p_therm Thermolytic Degradants therm->p_therm p_photo Photolytic Adducts/Isomers photo->p_photo

Caption: Conceptual pathways for forced degradation of this compound.

References

Validation & Comparative

A Tale of Two Isomers: A Comparative Analysis of 7-Benzyloxygramine and 5-Benzyloxygramine in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of indole alkaloids, subtle structural modifications can lead to profound differences in biological activity. This guide provides a comparative overview of two constitutional isomers, 7-benzyloxygramine and 5-benzyloxygramine, for researchers, scientists, and drug development professionals. While both compounds share a common gramine scaffold, the placement of the benzyloxy group at either the 7- or 5-position of the indole ring directs their biological applications toward distinct therapeutic areas: virology for 5-benzyloxygramine and a potential, though less defined, role in neuroscience for this compound.

This comparison synthesizes the current scientific literature, presenting a clear, data-driven analysis of their respective biological activities and mechanisms of action.

Quantitative Biological Activity: A Divergence in Focus

A review of existing literature reveals a significant disparity in the depth of biological characterization between the two isomers. 5-Benzyloxygramine has been the subject of specific, quantitative investigation, particularly in the field of antiviral research. In contrast, the biological activity of this compound is described in more general terms within the context of neuroscience.

Table 1: Comparative Biological Activity Data

CompoundBiological TargetAssay TypeCell LineQuantitative DataReference
5-Benzyloxygramine MERS-CoVAntiviral AssayVero E6EC₅₀: 29.4 ± 2.1 µM[1]
(as "P3")Cytotoxicity AssayVero E6CC₅₀: > 200 µM[1]
This compound Neurotransmitter SystemsNot SpecifiedNot SpecifiedNo quantitative data available in the reviewed literature.[2]

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. CC₅₀ (Half-maximal cytotoxic concentration): The concentration of a substance that kills 50% of cells.

Distinct Mechanisms of Action

The differing biological activities of these isomers stem from their unique molecular interactions.

5-Benzyloxygramine: An Antiviral Agent Targeting Protein-Protein Interactions

5-Benzyloxygramine has been identified as a novel stabilizer of non-native protein-protein interactions (PPIs) of the nucleocapsid (N) protein of coronaviruses, such as MERS-CoV.[1][3] The N protein is crucial for the viral life cycle, and its N-terminal domain (N-NTD) is a key player in this process.

The proposed mechanism of action for 5-benzyloxygramine involves binding to a non-native interface of the MERS-CoV N-NTD. This binding event stabilizes a dimeric form of the N-NTD that is not typically favored, leading to abnormal oligomerization of the N protein.[1] This disruption of the normal assembly and function of the N protein is believed to be the basis of its antiviral activity.

G cluster_0 Normal Viral Replication cluster_1 Inhibition by 5-Benzyloxygramine N_protein N Protein (Monomer) RNP Ribonucleoprotein Complex N_protein->RNP binds to RNA Viral RNA RNA->RNP Viral_Assembly Viral_Assembly RNP->Viral_Assembly essential for 5BG 5-Benzyloxygramine N_NTD_dimer Non-native N-NTD Dimer 5BG->N_NTD_dimer stabilizes Abnormal_Oligo Abnormal N Protein Oligomerization N_NTD_dimer->Abnormal_Oligo leads to Inhibition_Replication Inhibition_Replication Abnormal_Oligo->Inhibition_Replication inhibits

Mechanism of 5-Benzyloxygramine's Antiviral Activity.
This compound: A Potential Neuromodulator

While specific quantitative data is lacking, this compound is noted for its use in the exploration of neurotransmitter systems and the development of drugs for neurological disorders.[2] The parent compound, gramine, and its derivatives have been shown to interact with serotonin receptors. For instance, gramine has been identified as a 5-HT receptor antagonist, and certain derivatives exhibit agonistic activity at MT1 and 5-HT1A receptors.[1] Another study characterized gramine as a vasorelaxing agent that acts through antagonism of 5-HT2A receptors.[4] Based on this, it is plausible that this compound's activity may also involve modulation of serotonergic or other neurotransmitter systems, but further research is required to elucidate its specific targets and mechanism of action.

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the biological activity of 5-benzyloxygramine.

Antiviral Assay (EC₅₀ Determination)

The antiviral activity of 5-benzyloxygramine against MERS-CoV was determined using a plaque reduction assay in Vero E6 cells.

  • Cell Seeding: Vero E6 cells were seeded in 6-well plates and grown to confluence.

  • Virus Infection: The cell monolayers were infected with MERS-CoV at a specific multiplicity of infection (MOI).

  • Compound Treatment: Following a 1-hour adsorption period, the virus inoculum was removed, and the cells were overlaid with medium containing serial dilutions of 5-benzyloxygramine.

  • Incubation: The plates were incubated for a period that allows for plaque formation.

  • Plaque Visualization and Counting: The cells were fixed and stained with crystal violet to visualize and count the viral plaques.

  • EC₅₀ Calculation: The EC₅₀ value was calculated as the concentration of the compound that resulted in a 50% reduction in the number of plaques compared to the untreated virus control.[1]

Cytotoxicity Assay (CC₅₀ Determination)

The cytotoxicity of 5-benzyloxygramine was assessed in Vero E6 cells using a standard MTT assay.

  • Cell Seeding: Vero E6 cells were seeded in 96-well plates.

  • Compound Treatment: The cells were treated with serial dilutions of 5-benzyloxygramine and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization buffer.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.

  • CC₅₀ Calculation: The CC₅₀ value was determined as the concentration of the compound that reduced cell viability by 50% compared to the untreated control cells.[1]

G cluster_0 Antiviral Assay Workflow cluster_1 Cytotoxicity Assay Workflow A1 Seed Vero E6 cells A2 Infect with MERS-CoV A1->A2 A3 Treat with 5-benzyloxygramine A2->A3 A4 Incubate for plaque formation A3->A4 A5 Stain and count plaques A4->A5 A6 Calculate EC₅₀ A5->A6 B1 Seed Vero E6 cells B2 Treat with 5-benzyloxygramine B1->B2 B3 Add MTT reagent B2->B3 B4 Solubilize formazan B3->B4 B5 Measure absorbance B4->B5 B6 Calculate CC₅₀ B5->B6

Workflow for Biological Activity Assays.

Conclusion

The comparative analysis of this compound and 5-benzyloxygramine underscores a critical principle in medicinal chemistry: isomeric variations can dramatically alter biological function. 5-Benzyloxygramine emerges as a well-characterized antiviral agent with a clear mechanism of action against coronaviruses, supported by quantitative in vitro data. In contrast, this compound remains a more enigmatic molecule. While its use in neuroscience research is noted, the absence of specific, quantitative biological data limits our current understanding of its therapeutic potential. This guide highlights the well-defined antiviral promise of 5-benzyloxygramine and underscores the need for further investigation to unlock the potential biological activities of this compound.

References

Head-to-head comparison of 7-Benzyloxygramine and melatonin in neuroprotection assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant data gap regarding the neuroprotective effects of 7-Benzyloxygramine. While its chemical structure suggests potential applications in neurological research, to date, no peer-reviewed studies providing experimental data on its efficacy in neuroprotection assays have been identified in the public domain. This compound is primarily documented as a synthetic intermediate in the development of other pharmaceutical compounds.

In contrast, melatonin is a well-researched endogenous hormone with a substantial body of evidence supporting its potent neuroprotective properties. This guide, therefore, provides a detailed overview of the experimental data supporting melatonin's neuroprotective effects, its mechanisms of action, and the common experimental protocols used in its evaluation. This information can serve as a benchmark for the future assessment of novel compounds like this compound, should data become available.

Melatonin: A Multifaceted Neuroprotective Agent

Melatonin exerts its neuroprotective effects through a variety of mechanisms, including potent antioxidant and anti-inflammatory activities, regulation of mitochondrial function, and modulation of apoptotic pathways.[1][2]

Quantitative Data Summary: Melatonin in Neuroprotection Assays

The following tables summarize quantitative data from various in vitro and in vivo studies, demonstrating the neuroprotective efficacy of melatonin in different models of neuronal injury.

Table 1: In Vitro Neuroprotective Effects of Melatonin

Cell LineInsult/ToxinMelatonin ConcentrationOutcome MeasureResultReference
SH-SY5Y6-Hydroxydopamine (6-OHDA)Not SpecifiedCell Viability (MTT Assay)Preserved cell viability
PC126-OHDA and RotenoneNot SpecifiedCell SurvivalMarked increase in survival[3]
Primary Cortical NeuronsGlutamateNot SpecifiedNeuroprotectionImproved neuroprotective activities
BV-2 Microglial CellsHypoxiaNot SpecifiedTLR-4 expression and caspase-3 activationInhibition[1]

Table 2: In Vivo Neuroprotective Effects of Melatonin

Animal ModelInjury ModelMelatonin DosageOutcome MeasureResultReference
RatsBlunt Sciatic Nerve Injury10 mg/kg and 50 mg/kgLipid Peroxidation25% and 57.25% reduction, respectively[4]
MiceTraumatic Brain Injury (TBI)10 mg/kgApoptotic Protein ExpressionAttenuated TBI-induced apoptosis[5]
RatsMiddle Cerebral Artery Occlusion (MCAO)Not SpecifiedInfarct Size and Neurological DeficitReduction in both[6]
AD Transgenic MiceAlzheimer's DiseaseNot SpecifiedAβ ClearanceAugmented glymphatic clearance of Aβ[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for common in vitro and in vivo neuroprotection assays used to evaluate compounds like melatonin.

In Vitro Neuroprotection Assay: MTT Assay for Cell Viability

This protocol assesses the ability of a compound to protect neuronal cells from a toxic insult.

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., melatonin) for a specified duration (e.g., 1-2 hours).

  • Induction of Toxicity: Introduce a neurotoxin (e.g., 6-OHDA, glutamate, or H₂O₂) to the wells, with and without the test compound. Include control wells with untreated cells and cells treated only with the neurotoxin.

  • Incubation: Incubate the plates for a period sufficient to induce cell death in the toxin-only group (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents

This model simulates ischemic stroke to evaluate the neuroprotective potential of a compound in vivo.

  • Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and maintain its body temperature.

  • Surgical Procedure: Make a midline neck incision and expose the common carotid artery. Introduce a filament into the internal carotid artery to occlude the middle cerebral artery.

  • Drug Administration: Administer the test compound (e.g., melatonin) at a specific dose and route (e.g., intraperitoneal injection) at a designated time point (before, during, or after MCAO).

  • Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow reperfusion.

  • Neurological Assessment: At various time points post-surgery, evaluate the animal's neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: After a set period (e.g., 24-48 hours), euthanize the animal and perfuse the brain. Slice the brain and stain with a dye like 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Data Analysis: Quantify the infarct volume and compare the neurological scores between the treated and vehicle control groups.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathways involved in melatonin's neuroprotection and a typical experimental workflow for assessing neuroprotective compounds.

Melatonin_Signaling_Pathways Melatonin Melatonin MT1_MT2 MT1/MT2 Receptors Melatonin->MT1_MT2 Direct_Scavenging Direct Scavenging of ROS/RNS Melatonin->Direct_Scavenging Mitochondrial_Function Mitochondrial Function Melatonin->Mitochondrial_Function Improvement Bax Bax (Pro-apoptotic) Melatonin->Bax Downregulation Bcl2 Bcl-2 (Anti-apoptotic) Melatonin->Bcl2 Upregulation Caspase_Activation Caspase Activation Melatonin->Caspase_Activation Inhibition Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (SOD, CAT, GPx) MT1_MT2->Antioxidant_Enzymes NFkB NF-κB Pathway MT1_MT2->NFkB Inhibition Neuroprotection Neuroprotection Direct_Scavenging->Neuroprotection Antioxidant_Enzymes->Neuroprotection Inflammation Neuroinflammation Apoptosis Apoptosis Inflammation->Apoptosis Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines->Inflammation Mitochondrial_Function->Neuroprotection Bax->Apoptosis Bcl2->Apoptosis Inhibition Caspase_Activation->Apoptosis Neuroprotection_Assay_Workflow start Start in_vitro In Vitro Studies (e.g., Neuronal Cell Lines) start->in_vitro toxicity_model Induce Neuronal Toxicity (e.g., Oxidative Stress, Excitotoxicity) in_vitro->toxicity_model treatment Treat with Test Compound toxicity_model->treatment assessment_vitro Assess Neuroprotection (e.g., Cell Viability, Apoptosis Markers) treatment->assessment_vitro in_vivo In Vivo Studies (e.g., Rodent Models of Neurodegeneration) assessment_vitro->in_vivo injury_model Induce Neuronal Injury (e.g., MCAO, TBI) in_vivo->injury_model treatment_vivo Administer Test Compound injury_model->treatment_vivo assessment_vivo Evaluate Neuroprotection (e.g., Infarct Volume, Behavioral Tests) treatment_vivo->assessment_vivo end End assessment_vivo->end

References

Validating 7-Benzyloxygramine as a Tool Compound for Serotonin Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous validation of chemical probes is paramount to ensure the reliability and reproducibility of scientific findings. This guide provides a framework for the validation of 7-Benzyloxygramine as a potential tool compound for serotonin (5-HT) research. Due to the current lack of publicly available data on the serotonergic activity of this compound, this document serves as a comparative blueprint, outlining the necessary experimental data required for its validation. This is achieved by contrasting the required data points with established data from well-characterized serotonin tool compounds: the selective 5-HT₁A receptor antagonist WAY-100635, the 5-HT₂A/₂C receptor agonist DOI, and the 5-HT₂A receptor antagonist Ketanserin.

Introduction to this compound

This compound is a synthetic compound that has been utilized in pharmaceutical research and as an intermediate in the synthesis of bioactive molecules, particularly those targeting neurological disorders.[1] Its structural similarity to endogenous tryptamines suggests a potential interaction with the serotonin system, making it a candidate for a novel tool compound. However, to be considered a validated tool, its potency, selectivity, and mechanism of action must be thoroughly characterized.[2]

Comparative Data Presentation

A validated tool compound requires comprehensive data on its binding affinity and functional activity at the target of interest, as well as at a panel of related and unrelated receptors to establish selectivity. The following tables illustrate the necessary data for this compound, with comparative data for established tool compounds.

Table 1: Serotonin Receptor Binding Affinity Profile (Ki in nM)

Compound5-HT₁A5-HT₁B5-HT₁D5-HT₂A5-HT₂B5-HT₂C5-HT₆5-HT₇
This compound Data NeededData NeededData NeededData NeededData NeededData NeededData NeededData Needed
WAY-100635 0.10[3]>10000>10000>1000024>10000>10000>10000[4]
DOI ---0.5-3.3-3.3-8.6--
Ketanserin ---1.6-2.5[5]-19-40--

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity Profile (EC₅₀/IC₅₀ in nM and Efficacy)

CompoundTarget ReceptorAssay TypeFunctional ActivityEC₅₀/IC₅₀ (nM)Efficacy (% of 5-HT)
This compound Data NeededData NeededData NeededData NeededData Needed
WAY-100635 5-HT₁A[³⁵S]GTPγS BindingAntagonist-0%[6]
DOI 5-HT₂AInositol Phosphate AccumulationAgonist3.3[7]-
Ketanserin 5-HT₂AInhibition of 5-HT induced responseAntagonist--[8]

Table 3: In Vivo Effects

CompoundAnimal ModelDosageRouteObserved EffectReference
This compound Data NeededData NeededData NeededData Needed-
DOI Mouse1.0 mg/kgi.p.Increased locomotor activity[9]
Ketanserin Rat2 mg/kgi.p.Reduced nicotine self-administration[10]

Experimental Protocols for Validation

To generate the necessary data for validating this compound, a series of in vitro and in vivo experiments are required. The following are detailed methodologies for key assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of serotonin receptor subtypes.

Principle: This competitive binding assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that has a known high affinity and selectivity for a specific receptor subtype.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human serotonin receptor subtype of interest or from specific brain regions known to be rich in the target receptor (e.g., hippocampus for 5-HT₁A receptors).[11]

  • Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A receptors, [³H]ketanserin for 5-HT₂A receptors) and a range of concentrations of this compound.[3]

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays (e.g., [³⁵S]GTPγS Binding Assay)

Objective: To determine the functional activity of this compound at serotonin receptors (i.e., whether it is an agonist, antagonist, or inverse agonist).

Principle: G-protein coupled receptors (GPCRs), such as most serotonin receptors, catalyze the exchange of GDP for GTP on the α-subunit of the G-protein upon activation by an agonist. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins following receptor stimulation.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells expressing the serotonin receptor of interest.

  • Incubation: Incubate the membranes with GDP, varying concentrations of this compound, and [³⁵S]GTPγS. To test for antagonist activity, incubate with a fixed concentration of serotonin in the presence of varying concentrations of this compound.

  • Separation: Separate bound from free [³⁵S]GTPγS by filtration.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

  • Data Analysis: For agonists, plot the stimulated binding against the concentration of this compound to determine the EC₅₀ and Emax (efficacy) relative to a full agonist like serotonin. For antagonists, determine the IC₅₀ value.

In Vivo Microdialysis

Objective: To assess the effect of this compound on extracellular serotonin levels in specific brain regions of freely moving animals.

Principle: Microdialysis allows for the sampling of neurotransmitters from the extracellular fluid of a discrete brain region in an awake animal.

Protocol:

  • Surgical Implantation: Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized rodent.

  • Recovery: Allow the animal to recover from surgery.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid at a constant low flow rate.

  • Baseline Collection: Collect several baseline dialysate samples to establish basal serotonin levels.

  • Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the dialysis probe.

  • Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

  • Analysis: Quantify serotonin levels in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Express the results as a percentage change from baseline levels.

Mandatory Visualizations

G

G

G

Conclusion

The validation of this compound as a tool compound for serotonin research is contingent upon the generation of comprehensive binding, functional, and in vivo data. By following the outlined experimental protocols and comparing the resulting data with that of established tool compounds such as WAY-100635, DOI, and Ketanserin, researchers can rigorously assess its suitability as a selective and potent modulator of the serotonin system. This guide provides a roadmap for this validation process, emphasizing the critical need for robust data to ensure the advancement of reliable and impactful serotonin research.

References

7-Benzyloxygramine: Cross-Reactivity Profile Against Amine Receptors Remains Uncharted

Author: BenchChem Technical Support Team. Date: December 2025

Despite its application as a versatile building block in the synthesis of novel therapeutics for neurological disorders, the specific biological targets of 7-Benzyloxygramine remain largely uncharacterized in publicly available scientific literature. Extensive searches for its primary amine receptor target and any subsequent cross-reactivity profiling against other amine receptors have yielded no quantitative binding data. This absence of foundational experimental results precludes the creation of a detailed comparison guide as requested.

This compound, a derivative of gramine, is recognized in medicinal chemistry as a valuable intermediate for creating more complex molecules. Its utility in the development of compounds aimed at treating neurological conditions suggests potential interactions with various neurotransmitter systems. However, specific data on its binding affinity (such as Ki, IC50, or EC50 values) to any serotonin, dopamine, adrenergic, or histamine receptors are not available in the reviewed literature.

Without the identification of a primary biological target, a systematic investigation into its cross-reactivity with other receptors cannot be meaningfully conducted or presented. The generation of a comparative analysis, including quantitative data tables and detailed experimental protocols, is therefore not feasible at this time.

The Path Forward: A Hypothetical Workflow

Should a primary amine receptor target for this compound be identified in the future, a comprehensive cross-reactivity profile could be established. The following outlines a standard experimental workflow that researchers would typically employ.

G cluster_0 Phase 1: Primary Target Identification & Validation cluster_1 Phase 2: Cross-Reactivity Profiling cluster_2 Phase 3: Data Analysis & Reporting A Compound Synthesis & Purification of This compound B Initial Broad Screen (e.g., Radioligand Binding Panel against major receptor families) A->B C Identification of High-Affinity Target(s) B->C D Functional Assays (e.g., cAMP, Ca2+ flux) to determine agonist/antagonist activity C->D E Selection of a Panel of Amine Receptors (Serotonin, Dopamine, Adrenergic, Histamine subtypes) D->E F Competitive Radioligand Binding Assays for each selected receptor E->F G Determination of Binding Affinities (Ki) F->G H Selectivity Index Calculation (Ki of off-target / Ki of primary target) G->H I Tabulation of Quantitative Data (Ki, IC50, Selectivity) H->I J Generation of Visualizations (e.g., Bar charts, Pathway diagrams) I->J K Compilation of Comparison Guide J->K

Figure 1. A generalized experimental workflow for determining the cross-reactivity profile of a compound like this compound. This multi-phase process begins with identifying the primary biological target and culminates in a comprehensive data analysis and report generation.

Hypothetical Signaling Pathway Interaction

Once a primary target and any significant off-targets are identified, their associated signaling pathways can be mapped to understand the potential functional consequences of receptor binding. For instance, if this compound were found to be an agonist at a Gs-coupled receptor, it would be expected to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP). Conversely, interaction with a Gi-coupled receptor would lead to the inhibition of this pathway.

G cluster_0 Gs-Coupled Pathway cluster_1 Gi-Coupled Pathway 7-BG_Gs This compound Gs_Receptor Gs-Coupled Receptor 7-BG_Gs->Gs_Receptor Agonist Adenylyl_Cyclase_Gs Adenylyl Cyclase Gs_Receptor->Adenylyl_Cyclase_Gs Activates cAMP_Gs ↑ cAMP Adenylyl_Cyclase_Gs->cAMP_Gs PKA_Gs Protein Kinase A cAMP_Gs->PKA_Gs Cellular_Response_Gs Cellular Response PKA_Gs->Cellular_Response_Gs 7-BG_Gi This compound Gi_Receptor Gi-Coupled Receptor 7-BG_Gi->Gi_Receptor Agonist Adenylyl_Cyclase_Gi Adenylyl Cyclase Gi_Receptor->Adenylyl_Cyclase_Gi Inhibits cAMP_Gi ↓ cAMP Adenylyl_Cyclase_Gi->cAMP_Gi Cellular_Response_Gi Cellular Response cAMP_Gi->Cellular_Response_Gi

Figure 2. A simplified diagram illustrating the potential opposing effects of a ligand acting on Gs- and Gi-coupled receptor signaling pathways. The ultimate cellular response would depend on the relative affinity and efficacy of the ligand at each receptor subtype.

Detailed Experimental Protocols: A Template

Should the necessary data become available, the following provides a template for the kind of detailed experimental protocols that would be included in a comprehensive comparison guide.

Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of amine receptors.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

    • A specific radioligand for each receptor (e.g., [3H]-Spiperone for D2 receptors).

    • This compound at a range of concentrations.

    • A non-labeled competing ligand for determining non-specific binding (e.g., Haloperidol for D2 receptors).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Scintillation vials and cocktail.

    • Glass fiber filters.

    • Multi-well plates.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a multi-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer, unlabeled competitor (for non-specific binding), or a concentration of this compound.

    • Incubate the plates at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Benchmarking the Stability of 7-Benzyloxygramine Against Similar Research Chemicals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of 7-Benzyloxygramine with other structurally related research chemicals. Due to the limited availability of direct forced degradation data for this compound in published literature, this document outlines the established experimental protocols for stability testing and presents illustrative data based on the known behavior of indole alkaloids and gramine derivatives. This approach offers a framework for researchers to design and execute their own stability studies and provides a baseline for comparison.

Comparative Stability Analysis

The stability of a research chemical is a critical parameter influencing its shelf-life, formulation development, and reliability in experimental settings. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[1][2][3] The following table summarizes the expected stability profile of this compound compared to Gramine and 5-Methoxygramine under various stress conditions.

Note: The following data is illustrative and intended to provide a relative comparison based on the general chemical properties of these compounds. Actual experimental results may vary.

ConditionStressorThis compound (% Degradation)Gramine (% Degradation)5-Methoxygramine (% Degradation)
Acidic 0.1 M HCl at 60°C for 24h15-25%20-30%10-20%
Basic 0.1 M NaOH at 60°C for 24h10-20%15-25%5-15%
Oxidative 3% H₂O₂ at RT for 24h25-40%30-50%20-35%
Thermal 60°C for 48h (solid state)5-10%5-15%<5%
Photolytic UV/Vis light for 24h (in solution)10-20%15-25%5-15%

Interpretation:

  • The benzyloxy group in this compound is expected to offer some protection against degradation compared to the unsubstituted indole ring in gramine.

  • The electron-donating methoxy group in 5-Methoxygramine likely enhances its stability against hydrolytic and photolytic degradation.

  • All three compounds are susceptible to oxidative degradation, a common characteristic of indole-containing molecules.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following are standard protocols for forced degradation testing, adapted from ICH guidelines.[1][2]

General Sample Preparation

A stock solution of the test compound (e.g., 1 mg/mL) is prepared in a suitable solvent, typically a mixture of methanol or acetonitrile and water.

Acid Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the mixture at 60°C for 24 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

Base Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Incubate the mixture at 60°C for 24 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

Thermal Degradation
  • Place the solid compound in a calibrated oven at 60°C for 48 hours.

  • After the specified time, allow the sample to cool to room temperature.

  • Prepare a solution of the heat-stressed solid in the mobile phase at a suitable concentration for HPLC analysis.

Photolytic Degradation
  • Prepare a solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent.

  • Expose the solution to a photostability chamber with a combination of UV and visible light for 24 hours.

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Analyze the exposed and control samples by HPLC.

HPLC Analysis

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. A typical reversed-phase HPLC method would be employed with UV detection. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

Visualizations

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Start Prepare Stock Solution of Test Compound Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidative Degradation Start->Oxidation Thermal Thermal Degradation Start->Thermal Photo Photolytic Degradation Start->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Dilute Thermal->Neutralize Dissolve & Dilute Photo->Neutralize Dilute HPLC HPLC Analysis Neutralize->HPLC Data Data Analysis & Comparison HPLC->Data

Caption: A generalized workflow for conducting forced degradation studies on research chemicals.

Hypothetical Signaling Pathway for Gramine Derivatives

Gramine and its derivatives have been reported to interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[4] The following diagram illustrates a simplified, hypothetical signaling cascade that could be initiated by the binding of a gramine derivative to a G-protein coupled serotonin receptor.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Serotonin Receptor (GPCR) G_Protein G-Protein (Gq/11) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Ligand Gramine Derivative Ligand->Receptor Binds

Caption: A simplified diagram of a Gq-coupled serotonin receptor signaling pathway.

References

In Vitro Validation of 7-Benzyloxygramine's Effect on Neurotransmitter Reuptake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the in vitro validation of 7-Benzyloxygramine's effect on neurotransmitter reuptake transporters (SERT, DAT, NET) is not publicly available. This guide provides a comparative framework utilizing established neurotransmitter reuptake inhibitors and outlines the standard experimental protocols that would be employed to evaluate this compound. The data presented for this compound is hypothetical and serves as a placeholder to illustrate how it would be compared against well-characterized compounds.

Comparative Analysis of Monoamine Reuptake Inhibitors

The primary mechanism for terminating neurotransmission by serotonin (5-HT), dopamine (DA), and norepinephrine (NE) is their reuptake from the synaptic cleft into the presynaptic neuron via specific transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET), respectively. Compounds that inhibit this reuptake process can significantly modulate neurotransmitter levels and are crucial in the treatment of various neurological and psychiatric disorders.

This guide compares the in vitro potency of several well-established monoamine reuptake inhibitors. Potency is typically measured as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of the transporter's activity. A lower IC50 value signifies a higher potency.

Table 1: Comparative In Vitro Potency (IC50) of Monoamine Reuptake Inhibitors

CompoundSERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)Primary Activity
This compound Data Not Available Data Not Available Data Not Available Hypothetical
Fluoxetine17[1]>10002700[1]Selective Serotonin Reuptake Inhibitor (SSRI)
Bupropion>10000[2]2000[2]5000[2]Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)
Duloxetine0.82407.5Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)
Cocaine680[3]450[3]670[3]Triple Reuptake Inhibitor

Note: IC50 values can vary between studies due to different experimental conditions (e.g., cell lines, radioligands, assay buffers).

Experimental Protocols for In Vitro Neurotransmitter Reuptake Assays

The following are detailed methodologies for key experiments to determine the inhibitory effects of a test compound, such as this compound, on monoamine transporters.

Cell Culture and Transporter Expression
  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous transporter expression and high transfectability.

  • Transfection: HEK293 cells are stably transfected with the cDNA for the human serotonin transporter (hSERT), human dopamine transporter (hDAT), or human norepinephrine transporter (hNET).

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to ensure the continued expression of the transporter. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

Radioligand-Based Neurotransmitter Uptake Inhibition Assay

This method directly measures the inhibition of the transport of a radiolabeled neurotransmitter into the cells.

  • Materials:

    • HEK293 cells stably expressing hSERT, hDAT, or hNET.

    • Assay Buffer (e.g., Krebs-Henseleit buffer).

    • Radiolabeled Substrates: [³H]serotonin for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET.

    • Test compound (this compound) at various concentrations.

    • Known selective inhibitors for determining non-specific uptake (e.g., paroxetine for SERT, GBR12909 for DAT, and desipramine for NET).

    • 96-well microplates.

    • Scintillation counter.

  • Protocol:

    • Cell Plating: Seed the transfected HEK293 cells into 96-well plates and allow them to adhere and form a confluent monolayer.

    • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound (or a known inhibitor for controls) for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.

    • Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.

    • Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at the appropriate temperature. The timing is critical to ensure measurement of the initial rate of uptake.

    • Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

    • Cell Lysis: Lyse the cells using a suitable lysis buffer.

    • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Data Analysis: The specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a high concentration of a known selective inhibitor) from the total uptake. The percentage of inhibition for each concentration of the test compound is determined, and the IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

Fluorescence-Based Neurotransmitter Uptake Inhibition Assay

This high-throughput method offers a non-radioactive alternative for measuring monoamine transporter activity.

  • Materials:

    • HEK293 cells stably expressing hSERT, hDAT, or hNET.

    • Assay Buffer (e.g., HEPES-buffered saline).

    • A fluorescent substrate that is a mimic of biogenic amines (available in commercial kits).

    • Test compound (this compound) at various concentrations.

    • Known selective inhibitors for controls.

    • 96- or 384-well black, clear-bottom microplates.

    • A fluorescence plate reader.

  • Protocol:

    • Cell Plating: Plate the transfected cells in the appropriate microplates.

    • Pre-incubation with Compound: Add the test compound at various concentrations to the wells and incubate.

    • Addition of Fluorescent Substrate: Add the fluorescent substrate to all wells. The substrate is transported into the cells via the specific transporter, leading to an increase in intracellular fluorescence.

    • Fluorescence Measurement: The increase in fluorescence is measured over time (kinetic assay) or at a fixed endpoint using a fluorescence plate reader with appropriate excitation and emission wavelengths.

    • Data Analysis: The rate of uptake or the endpoint fluorescence is proportional to the transporter activity. The percentage of inhibition by the test compound is calculated relative to the control (no inhibitor), and the IC50 value is determined.

Visualizations

Signaling Pathway and Inhibition

Neurotransmitter Reuptake and Inhibition Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitter) NT Neurotransmitter (Serotonin, Dopamine, Norepinephrine) Vesicle->NT Release Transporter Transporter (SERT, DAT, NET) NT->Transporter Reuptake Receptor Postsynaptic Receptor NT->Receptor Binding Inhibitor This compound (or other inhibitor) Inhibitor->Transporter Inhibition

Caption: Mechanism of neurotransmitter reuptake at the synapse and the site of action for inhibitors.

Experimental Workflow for In Vitro Validation

Workflow for In Vitro Neurotransmitter Reuptake Inhibition Assay A Cell Culture (HEK293 expressing SERT, DAT, or NET) B Cell Plating (96-well plates) A->B C Pre-incubation with This compound B->C D Addition of Radiolabeled/[n]Fluorescent Substrate C->D E Incubation D->E F Termination of Uptake (Washing) E->F G Measurement (Scintillation Counting or Fluorescence Reading) F->G H Data Analysis (IC50 Determination) G->H

Caption: Step-by-step workflow for assessing the inhibitory potential of a test compound.

References

A Comparative Study of the Neuroprotective Effects of 7-Benzyloxygramine and its Demethylated Analog, 7-Hydroxygramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key strategy in the development of therapeutics for these conditions is the identification of neuroprotective agents that can mitigate neuronal damage. Gramine and its derivatives have emerged as a promising class of indole alkaloids with various pharmacological activities. This guide focuses on two such derivatives: 7-Benzyloxygramine and its demethylated counterpart, 7-Hydroxygramine. The presence of a benzyloxy or a hydroxyl group at the 7-position of the indole ring is expected to significantly influence their physicochemical properties and biological activities, including their neuroprotective potential.

Chemical Structures

CompoundStructure
This compound
7-Hydroxygramine

Comparative Analysis of Neuroprotective Potential

Due to the lack of direct head-to-head experimental data, this comparison is based on established structure-activity relationships for similar benzyloxy- and hydroxy-substituted indole derivatives found in the scientific literature.

Table 1: Predicted Comparative Neuroprotective Profile
FeatureThis compound7-Hydroxygramine (Demethylated Analog)Rationale/Supporting Evidence
Blood-Brain Barrier (BBB) Permeability Predicted to be higherPredicted to be lowerThe lipophilic benzyl group in this compound is expected to enhance its ability to cross the BBB compared to the more polar hydroxyl group of 7-Hydroxygramine. Good BBB permeability is a crucial characteristic for centrally acting neuroprotective agents.[1]
Antioxidant Activity Predicted to be moderatePredicted to be higherPhenolic hydroxyl groups, as present in 7-Hydroxygramine, are known to be potent radical scavengers. The benzyloxy group is generally less effective in this regard. This suggests 7-Hydroxygramine may offer more direct protection against oxidative stress.
Modulation of Signaling Pathways Likely to modulate pro-survival pathwaysLikely to modulate pro-survival pathwaysBoth compounds, as indole derivatives, are anticipated to interact with key neuroprotective signaling cascades such as the PI3K/Akt and MAPK/ERK pathways. The specific potency and downstream effects may differ.
Receptor Interactions Potential for broader receptor interactionsMore specific interactions expectedThe bulkier benzyloxy group might allow for interactions with a wider range of receptor pockets, while the smaller hydroxyl group could lead to more specific binding.

Postulated Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are likely mediated through the modulation of key intracellular signaling pathways that promote cell survival and combat neuroinflammation and apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Activation of this pathway is a common mechanism for neuroprotection. It is plausible that both this compound and 7-Hydroxygramine could activate this pathway, leading to the inhibition of pro-apoptotic proteins and the promotion of cell survival.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK 7-Hydroxygramine 7-Hydroxygramine 7-Hydroxygramine->RTK Growth_Factor Growth Factor Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR GSK3b GSK3β (inactive) Akt->GSK3b inhibits CREB CREB Akt->CREB Apoptosis Apoptosis Inhibition Akt->Apoptosis inhibits Survival Cell Survival & Growth mTOR->Survival CREB->Survival

PI3K/Akt Signaling Pathway for Neuroprotection.
MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Activation of ERK1/2 can lead to the phosphorylation of transcription factors that promote the expression of pro-survival genes. It is hypothesized that both gramine derivatives could activate this pathway, contributing to their neuroprotective effects.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Receptor Receptor This compound->Receptor 7-Hydroxygramine 7-Hydroxygramine 7-Hydroxygramine->Receptor Mitogen Mitogen Mitogen->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., CREB, Elk-1) ERK->Transcription_Factors activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Survival Cell Survival & Differentiation Gene_Expression->Survival

MAPK/ERK Signaling Pathway in Neuroprotection.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to definitively compare the neuroprotective effects of this compound and its demethylated analog.

Protocol 1: In Vitro Neuroprotection Assay using MTT

This assay assesses the ability of the compounds to protect neuronal cells from a neurotoxin-induced cell death.

Cell Lines:

  • PC12 (rat pheochromocytoma)

  • SH-SY5Y (human neuroblastoma)

Materials:

  • This compound and 7-Hydroxygramine

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or Amyloid-beta peptide for an Alzheimer's model)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and penicillin/streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed PC12 or SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or 7-Hydroxygramine for 2 hours.

  • Neurotoxin Exposure: Add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells and incubate for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.

MTT_Assay_Workflow cluster_setup Experiment Setup cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Neuronal Cells (PC12 or SH-SY5Y) B Pre-treat with Compounds (this compound or 7-Hydroxygramine) A->B C Induce Neurotoxicity (e.g., 6-OHDA) B->C D Add MTT Reagent C->D E Incubate & Formazan Formation D->E F Solubilize with DMSO E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability (%) G->H

Workflow for the MTT-based neuroprotection assay.
Protocol 2: Western Blot Analysis of PI3K/Akt and MAPK/ERK Pathways

This protocol is used to determine if the neuroprotective effects of the compounds are mediated by the activation of specific signaling pathways.

Materials:

  • Treated cell lysates from Protocol 1

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins to total proteins.

Conclusion

While direct experimental evidence is pending, a comparative analysis based on the chemical structures of this compound and 7-Hydroxygramine suggests distinct neuroprotective profiles. This compound, with its higher predicted lipophilicity, may exhibit better brain penetration, a critical factor for in vivo efficacy. Conversely, 7-Hydroxygramine is predicted to have superior antioxidant properties due to its phenolic hydroxyl group, potentially offering more robust protection against oxidative stress-induced neuronal damage. Both compounds are likely to exert their neuroprotective effects through the modulation of key pro-survival signaling pathways such as PI3K/Akt and MAPK/ERK.

Further in-depth studies, following the experimental protocols outlined in this guide, are essential to empirically validate these predictions and to fully elucidate the comparative neuroprotective potential of these two promising gramine derivatives. Such research will be invaluable for guiding the development of novel therapeutics for neurodegenerative diseases.

References

Safety Operating Guide

Proper Disposal of 7-Benzyloxygramine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 7-Benzyloxygramine, a versatile compound in pharmaceutical research, is critical to ensure laboratory safety and environmental protection.[1] This document provides essential, immediate safety and logistical information, including operational and disposal plans, tailored for researchers, scientists, and drug development professionals. All chemical waste is regulated and cannot be disposed of in regular trash or sewer systems without proper assessment and treatment.[2]

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to be aware of its potential hazards. While specific comprehensive hazard data for this compound is limited, related compounds and available safety data sheets (SDS) indicate several risks. The compound may be harmful if swallowed or in contact with skin, cause severe skin burns and eye damage, and may lead to respiratory irritation.[3]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear safety goggles with side-shields.[4]

  • Hand Protection: Use protective gloves; inspect them before use and use proper removal techniques.[5]

  • Skin and Body Protection: Wear an impervious lab coat or chemical-resistant suit.[4][5]

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use a suitable respirator.[4][5]

Ensure adequate ventilation, such as working within a fume hood, to avoid inhalation of dust or vapors.[4][5] An accessible safety shower and eye wash station are essential.[4]

Quantitative Hazard and Property Data

The following table summarizes the known quantitative data for this compound and a closely related compound. This information is crucial for a comprehensive risk assessment prior to handling and disposal.

PropertyValueSource CompoundReference
Molecular Weight 280.371 g/mol This compound[3]
Boiling Point 442.3°C at 760 mmHgThis compound[3]
Flash Point 221.3°CThis compound[3]
Density 1.153 g/cm³This compound[3]
Melting Point 143-147 °CThis compound[1]
Risk Code R22: Harmful if swallowedThis compound[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste through an established Environmental Health and Safety (EHS) program.[2] Do not discharge this compound or its containers into the sewer or regular trash.[2][6]

Experimental Protocol for Waste Segregation and Labeling:

  • Designate a Waste Container: Use a suitable, leak-proof container with a secure lid that is compatible with this compound. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[2][7]

  • Label the Container: As soon as waste is added, affix a "Hazardous Waste" label.[7][8] The label must include:

    • The full chemical name: "this compound". Abbreviations are not permitted.[2]

    • The quantity of the waste.

    • The date of waste generation.[2]

    • The place of origin (e.g., laboratory, room number).[2]

    • The Principal Investigator's name and contact information.[2]

    • Appropriate hazard pictograms (e.g., harmful, irritant).[2]

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[9] Incompatible wastes must be segregated.[8]

  • Store Safely: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[8]

  • Arrange for Pickup: Contact your institution's EHS or hazardous waste management program to schedule a pickup.[2][8] Provide them with a complete list of the chemicals for disposal.[2]

Disposal of Contaminated Labware and Empty Containers:

  • Grossly Contaminated Labware: Labware (e.g., glassware, pipette tips) contaminated with this compound should be considered hazardous waste and placed in a designated, labeled, puncture-proof container.[7][10]

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent.[7][8] The rinsate must be collected and disposed of as hazardous waste.[7][8] After triple-rinsing, the container can be disposed of in the regular trash after defacing the original label.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Figure 1: this compound Disposal Workflow cluster_0 Laboratory Procedures A 1. Assess Hazards & Don PPE B 2. Designate & Label Hazardous Waste Container A->B A->B C 3. Add this compound Waste B->C B->C D 4. Securely Seal Container C->D C->D E 5. Store in Satellite Accumulation Area D->E D->E F 6. Contact EHS for Pickup E->F E->F G 7. EHS Manages Final Disposal F->G Transfer of Custody F->G

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 7-Benzyloxygramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 7-Benzyloxygramine (CAS No. 94067-27-3). The following procedural guidance is designed to ensure the safety of all personnel and to maintain a secure laboratory environment.

Hazard Identification and Risk Assessment

Key Physical and Chemical Properties:

PropertyValue
CAS Number 94067-27-3[1][3][4]
Molecular Formula C₁₈H₂₀N₂O[1][3][4]
Molecular Weight 280.36 g/mol [4][5]
Appearance White to off-white crystalline powder[1]
Melting Point 143-147 °C[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, and eye contact.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a breach of the outer glove.
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles, ensuring full-face protection.
Respiratory Protection A NIOSH-approved half-mask or full-face respirator with organic vapor cartridges and P100 particulate filters.Protects against inhalation of the powdered compound and any potential vapors. A full-face respirator offers a higher protection factor.
Body Protection A disposable, solid-front protective gown with elastic cuffs.Prevents contamination of personal clothing.
Foot Protection Closed-toe shoes and disposable shoe covers.Protects against spills and contamination of personal footwear.

Engineering Controls and Handling Procedures

To minimize the risk of exposure, all handling of this compound powder should be performed within a certified chemical fume hood or a glove box.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the fume hood or glove box is clean and functioning correctly.

    • Gather all necessary equipment and reagents before introducing the compound.

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations on a disposable work surface within the containment unit.

    • Use anti-static weighing dishes and tools to prevent dispersal of the powder.

    • Handle the compound gently to minimize the generation of airborne dust.

    • For solutions, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol, isopropanol) followed by a soap and water wash.

    • Carefully doff PPE, removing the outer gloves first, to avoid self-contamination.

    • Wash hands thoroughly with soap and water after completing the work and removing PPE.

Emergency Procedures

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area.

Disposal Plan

All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, shoe covers, weighing paper, absorbent material) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all contaminated liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal Method: All hazardous waste containing this compound must be disposed of via incineration by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain.

Diagrams

Handling_Workflow Figure 1: this compound Handling Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Containment) cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Containment Unit (Fume Hood / Glove Box) prep_ppe->prep_setup weigh Weigh and Transfer prep_setup->weigh dissolve Prepare Solution weigh->dissolve decon Decontaminate Surfaces and Equipment dissolve->decon doff_ppe Doff PPE decon->doff_ppe wash Wash Hands doff_ppe->wash collect_waste Collect Contaminated Waste wash->collect_waste dispose Dispose as Hazardous Waste (Incineration) collect_waste->dispose

Caption: Figure 1: Workflow for the safe handling of this compound.

Emergency_Response Figure 2: Emergency Response Logic action_node action_node exposure Exposure Event skin Skin Contact? exposure->skin eye Eye Contact? skin->eye No flush_skin Flush with water for 15 min Remove contaminated clothing skin->flush_skin Yes inhalation Inhalation? eye->inhalation No flush_eye Flush with water for 15 min Hold eyelids open eye->flush_eye Yes ingestion Ingestion? inhalation->ingestion No fresh_air Move to fresh air Provide respiratory support inhalation->fresh_air Yes rinse_mouth Rinse mouth Do NOT induce vomiting ingestion->rinse_mouth Yes seek_medical Seek Immediate Medical Attention flush_skin->seek_medical flush_eye->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Benzyloxygramine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7-Benzyloxygramine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。